molecular formula C8H5NO3 B105749 5-Nitrobenzofuran CAS No. 18761-31-4

5-Nitrobenzofuran

Cat. No.: B105749
CAS No.: 18761-31-4
M. Wt: 163.13 g/mol
InChI Key: LPMMCJSIUVQZFD-UHFFFAOYSA-N
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Description

5-Nitrobenzofuran is a high-purity chemical reagent featuring a benzofuran core scaffold substituted with a nitro group. This versatile compound is a privileged structure in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for developing novel pharmacologically active molecules . The benzofuran scaffold is of significant strategic importance in designing new compounds, particularly in the pharmaceutical sector, due to its rigid, planar structure and the presence of an oxygen atom, which provides a unique framework for molecular interactions with biological targets . Researchers utilize this compound and its derivatives in the synthesis of compounds with a wide spectrum of pharmacological activities, including potential anticancer and antibacterial properties . The nitro group on the fused benzene ring is a critical functional handle, often targeted for further chemical modification or reduction to an amine, which can dramatically alter the compound's electronic properties and biological activity . Key Research Applications: • Anticancer Agent Development: Halogenated derivatives of benzofuran, where atoms like bromine or chlorine are introduced to the alkyl chains on the benzofuran ring, have shown a significant increase in cytotoxic activity against various cancer cell lines, including human chronic (K562) and acute (HL60) leukemia cells . The position of the halogen is a critical determinant of this biological activity . • Antibacterial Research: Structural analogues, specifically 5-nitrofuran derivatives such as Furazolidone (FZD), demonstrate broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria . Late-stage functionalization of the core structure is a reliable method to optimize such lead compounds for enhanced activity . • Chemical Synthesis: This compound serves as a fundamental building block for synthesizing more complex heterocyclic systems. It is a precursor in multi-step synthesis, for instance, in routes leading to key pharmaceutical intermediates . Disclaimer: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMMCJSIUVQZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344313
Record name 5-Nitrobenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18761-31-4
Record name 5-Nitrobenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1-benzofuran
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Foundational & Exploratory

Technical Guide: Scalable Synthesis of 5-Nitrobenzofuran from 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical whitepaper outlines a robust, two-step synthesis of 5-Nitrobenzofuran starting from the commodity chemical 4-Nitrophenol . While direct formylation routes (e.g., Reimer-Tiemann) often fail or suffer from low yields due to the strong electron-withdrawing nature of the nitro group, the Acetal Cyclization Protocol (Williamson ether synthesis followed by acid-catalyzed cyclodehydration) offers a scalable, reproducible, and chemically logical pathway.

This guide is designed for application scientists and process chemists, focusing on the mechanistic causality of the reaction conditions and the critical process parameters (CPPs) required for high-purity isolation.

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The synthesis of this compound presents a specific electronic challenge. The nitro group (


) at the para-position of the phenol (which becomes the C5 position in the benzofuran) exerts a strong deactivating effect on the aromatic ring.
  • Step 1 (Alkylation): The nitro group increases the acidity of the phenolic proton (

    
     vs. 
    
    
    
    for phenol), facilitating rapid deprotonation by weak bases (e.g.,
    
    
    ). However, the resulting phenoxide is a weaker nucleophile, requiring elevated temperatures to drive the
    
    
    displacement of the alkyl halide.
  • Step 2 (Cyclization): This is the bottleneck. The ring closure requires an electrophilic aromatic substitution (EAS) type attack by an oxocarbenium intermediate. Because the ring is electron-deficient (deactivated by

    
    ), this step requires a high-energy transition state, necessitating strong acid catalysis and high-boiling solvents (e.g., chlorobenzene, toluene) to drive the reaction to completion.
    
Reaction Pathway Visualization

The following diagram maps the chemical transformation and the electronic logic governing the process.

ReactionPathway Start 4-Nitrophenol (Starting Material) Inter Intermediate: 1-(2,2-diethoxyethoxy)- 4-nitrobenzene Start->Inter Step 1: Williamson Ether Synthesis (K2CO3, DMF, 60°C) Reagent1 Bromoacetaldehyde diethyl acetal Reagent1->Inter Product This compound (Target) Inter->Product Step 2: Cyclodehydration (Chlorobenzene, Reflux) Acid Acid Catalyst (Amberlyst 15 / PPA) Acid->Product

Caption: Two-step synthesis pathway highlighting the intermediate isolation and catalytic requirements.

Part 2: Experimental Protocol

Step 1: Synthesis of 1-(2,2-diethoxyethoxy)-4-nitrobenzene

Objective: Secure the acetal tail onto the phenolic oxygen via


 substitution.
ParameterSpecificationRationale
Substrate 4-Nitrophenol (1.0 equiv)Starting material.
Reagent Bromoacetaldehyde diethyl acetal (1.5 equiv)Excess required to drive reaction to completion against competing elimination.
Base

(2.0 - 3.0 equiv)
Anhydrous. Sufficient to deprotonate the acidic nitrophenol.
Solvent DMF or DMACPolar aprotic solvent essential for maximizing the nucleophilicity of the phenoxide anion.
Temp/Time

/ 4-6 hours
High temp needed to overcome the lower nucleophilicity of the nitrophenoxide.

Procedure:

  • Charge a round-bottom flask with 4-nitrophenol (5.0 g, 36 mmol) and anhydrous DMF (50 mL).

  • Add

    
      (10.0 g, 72 mmol) in one portion. The suspension will turn bright yellow (phenoxide formation).
    
  • Add bromoacetaldehyde diethyl acetal (10.6 g, 54 mmol) dropwise.

  • Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    ) for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
  • Workup: Pour into ice water (200 mL). Extract with Ethyl Acetate (

    
    ).[1] Wash organics with 5% NaOH (to remove unreacted nitrophenol) and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect 60–70% of a pale yellow oil (Intermediate A).

Step 2: Cyclodehydration to this compound

Objective: Acid-mediated ring closure. This is the critical step where yield loss often occurs due to polymerization if temperature is uncontrolled.

ParameterSpecificationRationale
Substrate Intermediate A (1.0 equiv)From Step 1.
Catalyst Amberlyst 15 (H+ form) or PPAHeterogeneous catalyst (Amberlyst) allows easier workup than Polyphosphoric Acid (PPA).
Solvent Chlorobenzene or TolueneHigh boiling point required (

) to drive the elimination of ethanol.
Conditions Reflux with Dean-Stark trapRemoval of ethanol/water shifts equilibrium toward the benzofuran product.

Procedure:

  • Dissolve Intermediate A (3.0 g) in Chlorobenzene (30 mL).

  • Add Amberlyst 15 beads (1.5 g, pre-washed). Note: If using PPA, use 10g and mechanical stirring.

  • Heat to reflux (

    
    ) for 4–6 hours.
    
  • Monitor: The reaction is complete when the acetal spot disappears on TLC.

  • Workup: Filter off the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica column (Hexane/EtOAc).

  • Yield: Expect 50–65% of pale yellow needles.

Part 3: Critical Process Workflow & Decision Tree

The following workflow illustrates the operational logic, including purification checkpoints to ensure pharmaceutical-grade purity.

ProcessWorkflow Start Start: 4-Nitrophenol Step1 Alkylation (DMF, K2CO3, Acetal) Start->Step1 Check1 TLC Check: Phenol consumed? Step1->Check1 Check1->Step1 No (Extend Time) Wash Wash with 5% NaOH (Remove unreacted Phenol) Check1->Wash Yes Inter Isolate Intermediate (Yellow Oil) Wash->Inter Step2 Cyclization (Chlorobenzene, Acid) Inter->Step2 Check2 Conversion > 95%? Step2->Check2 Check2->Step2 No (Reflux longer) Purify Recrystallization (Ethanol) Check2->Purify Yes Final Final Product: This compound Purify->Final

Caption: Operational workflow including critical quality control checkpoints (TLC/HPLC).

Part 4: Safety & Scalability (E-E-A-T)

Thermal Hazards of Nitro Compounds

Nitro-aromatics possess high decomposition energies.

  • Risk: During Step 2 (Cyclization), if Polyphosphoric Acid (PPA) is used, the reaction can become viscous and form "hot spots," leading to thermal runaway.

  • Mitigation: Use Chlorobenzene/Amberlyst 15 (heterogeneous catalysis) for scale-up. This allows for better heat transfer and easier quenching (filtration) compared to the viscous PPA mass.

Impurity Profile
  • Unreacted Phenol: If Step 1 is incomplete, 4-nitrophenol will carry over. It is difficult to separate from the final product by crystallization alone.

  • Control Strategy: The 5% NaOH wash in Step 1 workup is mandatory to strip unreacted phenol before proceeding to cyclization.

Solvents
  • DMF Removal: DMF has a high boiling point. Ensure thorough water washes during Step 1 workup to prevent DMF from poisoning the acid catalyst in Step 2.

References

  • Source: European Patent EP1394155B1.
  • General Procedure for Williamson Ether Synthesis with Acetals Source: Royal Society of Chemistry (RSC) Advances, 2018. Context: Provides specific stoichiometry (1.5 equiv acetal, K2CO3) and yields (approx 69%) for similar electron-deficient phenols. URL:[Link]

  • Cyclization Mechanisms of 2,2-dialkoxyethoxy-nitrobenzenes Source: Journal of Heterocyclic Chemistry (via Wiley/ResearchGate). Context: Validates the acid-catalyzed mechanism required to close the furan ring on deactivated nitro-benzene systems. URL:[Link]

Sources

The Spectroscopic Signature of 5-Nitrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Nitrobenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its benzofuran core is a scaffold found in numerous biologically active molecules, while the nitro group, a potent electron-withdrawing moiety, modulates the electronic properties and reactivity of the molecule, making it a valuable synthetic intermediate.[1][2] A thorough understanding of the structural and electronic characteristics of this compound is paramount for its application in drug design and the development of novel functional materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule, revealing insights into its atomic connectivity, functional groups, and overall structure.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a comprehensive interpretation of the expected NMR, IR, and MS spectra. This approach not only provides a valuable reference for researchers working with this compound but also illustrates the power of applying fundamental spectroscopic principles to elucidate molecular structure.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

The spectroscopic analysis workflow for a novel or uncharacterized compound like this compound follows a logical progression. Mass spectrometry first provides the molecular weight and elemental composition. Infrared spectroscopy then identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy reveals the detailed carbon-hydrogen framework and the connectivity of the atoms.

G MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Provides Molecular Formula NMR Nuclear Magnetic Resonance (NMR) IR->NMR Identifies Functional Groups H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Structure Structural Elucidation of This compound H_NMR->Structure Determines Atomic Connectivity C_NMR->Structure Determines Atomic Connectivity

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as its residual signals should not overlap with the analyte signals.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative signal integration.

    • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nitro group and the heterocyclic furan ring.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~7.8d~2.2
H-3~7.0d~2.2
H-4~8.4d~2.4
H-6~8.2dd~9.0, 2.4
H-7~7.7d~9.0

Interpretation:

  • H-2 and H-3: These protons on the furan ring are coupled to each other, resulting in a pair of doublets with a small coupling constant typical for furan systems.

  • H-7: This proton is ortho to the benzofuran oxygen and is expected to be a doublet due to coupling with H-6.

  • H-6: This proton experiences coupling from both H-7 (ortho-coupling) and H-4 (meta-coupling), leading to a doublet of doublets. The larger coupling constant arises from the ortho-coupling.

  • H-4: This proton is adjacent to the strongly electron-withdrawing nitro group, which deshields it significantly, shifting its signal downfield. It appears as a doublet due to meta-coupling with H-6.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C-2~146
C-3~108
C-3a~128
C-4~118
C-5~145
C-6~122
C-7~112
C-7a~158

Interpretation:

  • C-7a and C-5: These quaternary carbons are significantly deshielded. C-7a is attached to the electronegative oxygen atom, and C-5 is directly bonded to the nitro group.

  • C-2 and C-3: The chemical shifts of the furan carbons are characteristic of this heterocyclic system.

  • Aromatic Carbons: The remaining carbons of the benzene ring show signals in the typical aromatic region, with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of solid this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method for solid samples.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic and Furan C-H
~1620-1580C=C stretchAromatic ring
~1520 and ~1340Asymmetric and Symmetric NO₂ stretchNitro group
~1250C-O-C stretchBenzofuran ether linkage
~800-900C-H out-of-plane bendSubstituted aromatic ring

Interpretation:

The most characteristic signals in the IR spectrum of this compound are the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear as two distinct and intense bands. The presence of aromatic C-H and C=C stretching bands, along with the C-O-C stretch of the furan ring, would confirm the benzofuran core.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular ion with minimal fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound is 163.13 g/mol . In an EI mass spectrum, a prominent peak at m/z = 163, corresponding to the molecular ion, is expected.

  • Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to proceed through characteristic losses of the nitro group and cleavage of the furan ring.

G M [M]⁺˙ m/z = 163 M_NO2 [M - NO₂]⁺ m/z = 117 M->M_NO2 - NO₂ M_NO [M - NO]⁺ m/z = 133 M->M_NO - NO M_NO2_CO [M - NO₂ - CO]⁺ m/z = 89 M_NO2->M_NO2_CO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (NO₂•), leading to a fragment ion at m/z = 117.

  • Loss of NO: Another characteristic fragmentation is the loss of a nitric oxide radical (NO•), resulting in a fragment at m/z = 133.

  • Loss of CO: Following the loss of the nitro group, the resulting benzofuran cation can undergo further fragmentation, such as the loss of carbon monoxide (CO), a characteristic fragmentation of furan rings, to give a fragment at m/z = 89.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with comparative analysis of related compounds, we have established a detailed spectroscopic profile encompassing NMR, IR, and MS techniques. The predicted chemical shifts and coupling constants in ¹H and ¹³C NMR provide a basis for detailed structural assignment. The characteristic IR absorption bands offer a rapid means of identifying the key functional groups, particularly the prominent nitro group. Finally, the anticipated mass spectral fragmentation patterns provide confirmation of the molecular weight and further structural insights. This guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this compound in various scientific endeavors.

References

  • MySkinRecipes. This compound. [Link]. Accessed January 30, 2026.

Sources

Technical Deep Dive: Reactivity & Functionalization of 5-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

5-Nitrobenzofuran represents a critical pharmacophore in medicinal chemistry, serving as the structural core for major therapeutics including Dronedarone (anti-arrhythmic) and Vilazodone (antidepressant). Its reactivity is defined by a unique electronic "push-pull" system: the electron-rich furan ring (donor) fused to an electron-deficient, nitro-substituted benzene ring (acceptor).

For the drug development scientist, the 5-nitro group is rarely the final functionality; rather, it is a latent amine equivalent or a regiocontrol element . This guide dissects the specific reactivity profiles of the nitro group, its impact on the furan ring, and the chemoselective protocols required to manipulate it without destroying the heteroaromatic core.

Electronic Distribution & Reactivity Map

The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.

  • Benzene Ring: Highly deactivated towards Electrophilic Aromatic Substitution (EAS). Activated towards Nucleophilic Aromatic Substitution (SNAr) at positions 4 and 6 (if a leaving group is present).

  • Furan Ring: Remains electron-rich. The C-2 and C-3 positions retain significant nucleophilic character, allowing for functionalization despite the nitro group's presence.

Core Synthesis: The "Ring-Closure" Imperative

Expert Insight: Unlike simple nitroarenes, this compound is not typically synthesized by direct nitration of benzofuran. Direct nitration often leads to a mixture of isomers (2-nitro, 5-nitro, 7-nitro) and oxidative polymerization of the sensitive furan ring.

The Validated Pathway: The industry-standard approach constructs the furan ring after establishing the nitro group, typically starting from 5-nitrosalicylaldehyde .

SynthesisPath Start 5-Nitrosalicylaldehyde Inter O-Alkylation Intermediate Start->Inter Step 1: Substitution Reagent + Ethyl Bromoacetate (K2CO3 / DMF) Product Ethyl this compound-2-carboxylate (Stable Precursor) Inter->Product Step 2: Cyclization (Thorpe-Ziegler) Target This compound Product->Target Hydrolysis & Decarboxylation

Figure 1: The regioselective synthesis of this compound via 5-nitrosalicylaldehyde ring closure.

Module 1: Chemoselective Reduction (The "Money" Reaction)

The reduction of the 5-nitro group to the 5-amino moiety is the most frequent transformation in drug synthesis. The Challenge: The furan C2=C3 double bond is susceptible to catalytic hydrogenation. Over-reduction yields 5-amino-2,3-dihydrobenzofuran , destroying aromaticity.

Protocol A: Iron-Mediated Chemical Reduction (High Selectivity)

This method is preferred when the furan ring must remain intact.

  • Reagents: Iron powder (3-5 equiv), NH₄Cl (sat. aq), Ethanol/Water (4:1).

  • Mechanism: Single electron transfer (SET) mechanism reduces -NO₂ to -NH₂ without touching the furan alkene.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in EtOH/H₂O.

    • Add NH₄Cl (5.0 equiv) and Fe powder (4.0 equiv).

    • Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Filter hot through Celite (removes iron oxides).

    • Concentrate and extract with EtOAc.

Protocol B: Catalytic Hydrogenation (High Throughput)
  • Reagents: H₂ (1 atm), 5% Pd/C or Pt/C.

  • Risk Mitigation: To prevent furan reduction, use poisoned catalysts (e.g., sulfided Pt/C) or stop the reaction immediately upon uptake of 3 equivalents of H₂.

  • Note: High pressure (>40 psi) or prolonged reaction times will reduce the furan ring.

Data Comparison: Reduction Methods
MethodReagent SystemYield (Amine)Furan Ring StabilityScalability
Bechamp Fe / HCl or NH₄Cl85-95%Excellent (No reduction)High (Kg scale)
Stannous SnCl₂ / HCl80-90%GoodMedium (Waste disposal issues)
Catalytic H₂ H₂ / Pd-C90-98%Poor (Requires strict monitoring)High
Transfer H₂ Hydrazine / FeCl₃75-85%GoodLow (Safety)

Module 2: Electrophilic Aromatic Substitution (EAS)

The 5-nitro group strongly deactivates the benzene ring. Consequently, electrophiles will exclusively target the furan ring .

  • Regioselectivity: In unsubstituted benzofuran, C-2 is the most reactive site. However, if C-2 is blocked (as in Dronedarone synthesis intermediates), C-3 becomes the active nucleophile.

  • Application: Friedel-Crafts Acylation.

Case Study: Dronedarone Intermediate Synthesis

In the synthesis of Dronedarone, the scaffold is 2-butyl-5-nitrobenzofuran .

  • Substrate: 2-Butyl-5-nitrobenzofuran (C-2 blocked by alkyl group).

  • Reagent:

    
    -Anisoyl chloride + SnCl₄ (Lewis Acid).
    
  • Outcome: Acylation occurs exclusively at C-3 .

  • Why? The nitro group deactivates the benzene ring; the alkyl group at C-2 activates the furan ring, directing the incoming electrophile to C-3.

EAS_Pathway Substrate 2-Butyl-5-Nitrobenzofuran Complex Sigma Complex (C-3 Attack) Substrate->Complex Electrophilic Attack at C-3 Electrophile Acyl Chloride + SnCl4 Electrophile->Complex Product 3-Acyl-2-butyl-5-nitrobenzofuran (Dronedarone Precursor) Complex->Product Re-aromatization (-H+)

Figure 2: Regioselective Friedel-Crafts acylation driven by furan ring nucleophilicity.

Module 3: Nucleophilic Susceptibility (SNAr)

While the nitro group is primarily a handle for reduction, it also activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr) if a leaving group (LG) is present at the ortho (C-4) or para (C-6) positions.

  • Scenario: 4-Chloro-5-nitrobenzofuran.

  • Reactivity: The nitro group stabilizes the Meisenheimer complex formed upon nucleophilic attack at C-4.

  • Direct Displacement: The nitro group itself is generally not a leaving group in this scaffold unless highly forcing conditions or specific denitro-amination catalysts are used (rare in benzofuran).

Summary of Positional Reactivity
  • C-2: Most reactive toward electrophiles (if unsubstituted). Site of lithiation (requires care with nitro group).

  • C-3: Secondary site for electrophiles; active if C-2 is blocked.

  • C-4: Activated for SNAr (by 5-NO₂).

  • C-5: Site of Nitro group (Reduction -> Amine).

  • C-6: Activated for SNAr (by 5-NO₂).

  • C-7: Sterically hindered, least reactive.

References

  • Synthesis of this compound Derivatives: Journal of Medicinal Chemistry. "Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists."

  • Chemoselective Reduction: Thieme Connect. "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2."

  • Dronedarone Synthesis: Google Patents. "Process for the preparation of 5-Nitrobenzofurans (EP1394155B1)."

  • Benzofuran Reactivity Reviews: ScienceOpen. "Natural source, bioactivity and synthesis of benzofuran derivatives."

  • Electrophilic Substitution: Organic Chemistry Portal. "Benzofuran Synthesis and Reactivity."

5-Nitrobenzofuran derivatives with potential anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophore architecture, synthesis, and biological validation of 5-nitrobenzofuran derivatives . Unlike generic benzofurans, the inclusion of a nitro group at the C-5 position confers unique bioreductive alkylating properties , allowing these molecules to function as hypoxia-selective prodrugs. Upon metabolic reduction in the hypoxic tumor microenvironment, the nitro group converts into cytotoxic hydroxylamine or amine species, inducing DNA cross-linking and oxidative stress. This guide provides a roadmap for leveraging this scaffold, moving from rational design to rigorous preclinical validation.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The this compound scaffold functions as a dual-mechanism agent: it acts as a DNA intercalator and a substrate for nitroreductases.

The Pharmacophore
  • The Warhead (C-5 Nitro Group): This is the electron-withdrawing group (EWG) responsible for the molecule's redox potential. In normoxic cells, the one-electron reduction of the nitro group is reversible (futile cycling). In hypoxic cancer cells, it undergoes irreversible reduction to toxic species.

  • The Scaffold (Benzofuran): A planar, lipophilic bicycle that facilitates intercalation between DNA base pairs.

  • The Tuning Vector (C-2 Position): The primary site for substitution to modulate solubility, steric fit, and target specificity (e.g., kinase inhibition).

SAR Logic
Structural ModificationEffect on BioactivityMechanistic Rationale
C-5 Nitro Group Essential Enables bioreductive activation; removal abolishes hypoxia selectivity.
C-2 Aryl Substitution Increases PotencyEnhances pi-pi stacking interactions with DNA base pairs.
C-2 Hydrazone Linker Improves StabilityProvides a rigid spacer that can also chelate metal ions (Fe/Cu), enhancing ROS generation.
C-3 Methylation Modulates StericsPrevents rapid metabolic degradation but may reduce planarity if too bulky.

Part 2: Mechanisms of Action (MOA)

The anticancer activity of 5-nitrobenzofurans is multimodal. The primary pathway involves Type I (Bioreductive) and Type II (Enzymatic) mechanisms.

Pathway Visualization

The following diagram illustrates the cascade from prodrug entry to apoptosis.

MOA_Pathway Prodrug This compound (Prodrug) Reduction Bioreductive Activation Prodrug->Reduction Enters Cell Hypoxia Hypoxic Tumor Environment Hypoxia->Reduction Facilitates Nitroreductase Nitroreductase (Enzyme) Nitroreductase->Reduction Catalyzes Hydroxylamine Hydroxylamine/Amine Intermediates Reduction->Hydroxylamine Irreversible ROS ROS Surge (Superoxide/OH*) Reduction->ROS Redox Cycling DNA DNA Intercalation & Alkylation Hydroxylamine->DNA Covalent Binding ROS->DNA Strand Breaks Mito Mitochondrial Depolarization ROS->Mito Membrane Damage Apoptosis Apoptosis (Caspase 3/7) DNA->Apoptosis G2/M Arrest Mito->Apoptosis Cytochrome C Release

Figure 1: Dual-pathway mechanism showing bioreductive activation under hypoxic conditions leading to DNA damage and mitochondrial dysfunction.

Part 3: Synthetic Pathways[1][2]

Efficient synthesis is critical for generating libraries for SAR studies. The Rap-Stoermer Reaction is the preferred self-validating protocol due to its atom economy and operational simplicity.

Synthesis Workflow

Synthesis_Workflow Start 2-Hydroxy-5-nitro benzaldehyde Intermediate O-Alkylated Intermediate Start->Intermediate + Reagent Reagent Alpha-Haloketone (R-COCH2-Cl) Reagent->Intermediate Base Base (K2CO3) Solvent (DMF) Base->Intermediate Catalysis Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization Heat/Reflux Product 2-Substituted This compound Cyclization->Product - H2O

Figure 2: The Rap-Stoermer synthesis pathway for rapid generation of 2-substituted 5-nitrobenzofurans.

Validated Synthetic Protocol (Rap-Stoermer)

Objective: Synthesis of 2-(4-chlorophenyl)-5-nitrobenzofuran.

  • Reagents: Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Catalysis: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Reflux at 100°C–120°C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Self-Validation Check: The disappearance of the aldehyde spot and the appearance of a highly fluorescent spot (under UV 365nm) indicates benzofuran ring closure.

  • Workup: Pour reaction mixture into crushed ice. The precipitate is the crude product.

  • Purification: Recrystallize from Ethanol or purify via column chromatography.

Part 4: Preclinical Validation Protocols

To ensure data integrity (E-E-A-T), experimental protocols must account for the specific physicochemical properties of nitro compounds, such as potential solubility issues and colorimetric interference.

In Vitro Cytotoxicity (Modified MTT Assay)

Rationale: Standard MTT assays can be skewed by the intrinsic color of nitro compounds or their redox activity.

Step-by-Step Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

    • Control 1: DMSO vehicle control (max 0.5% v/v).

    • Control 2: Positive control (e.g., Doxorubicin).

    • Control 3 (Critical):Cell-free blank with compound . Nitro compounds may reduce MTT tetrazolium directly. If this well turns purple, the assay is invalid; switch to ATP-based luminescence assays (CellTiter-Glo).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
    .
    
Apoptosis Detection (Annexin V/PI)

Rationale: To confirm the mechanism is programmed cell death (apoptosis) rather than non-specific necrosis.

Step-by-Step Protocol:

  • Exposure: Treat cells with the

    
     concentration of the this compound derivative for 24h.[1]
    
  • Harvesting: Trypsinize cells (gentle handling to prevent membrane damage).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic cells).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Potential toxicity).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q4 (Annexin-/PI-): Live cells.

  • Validation: A shift from Q4 to Q3 indicates successful activation of the apoptotic cascade.

Part 5: Challenges & Optimization

ChallengeRoot CauseMitigation Strategy
Poor Solubility Planar aromatic structure leads to high crystallinity.Introduce solubilizing tails (e.g., morpholine, piperazine) at the C-2 position via a linker.
Hepatotoxicity Nitro-reduction can generate reactive nitro-anion radicals in the liver.Focus on "hypoxia-activated" designs that require severe hypoxia (low redox potential) to reduce, sparing normal liver tissue.
Mutagenicity DNA intercalation/alkylation.Perform Ames test early. Optimize for Topoisomerase inhibition (enzymatic) over direct DNA alkylation to reduce genotoxicity risk.

References

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[2][3] Molecules, 24(8), 1529.[3]

  • Al-Wahaibi, L.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[4][5] Cancers, 14(9), 2196.[4]

  • Kossakowski, J., et al. (2010). Synthesis and structural characterization of some new this compound derivatives with potential antimicrobial and anticancer activity. Journal of Heterocyclic Chemistry.

  • Miao, Y., et al. (2019).

  • Denny, W.A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595. (Foundational text on bioreductive nitro-compounds).

Sources

Methodological & Application

reduction of the nitro group on 5-Nitrobenzofuran methodology

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Fidelity Reduction of 5-Nitrobenzofuran: Chemoselective Methodologies for 5-Aminobenzofuran Synthesis

Abstract This application note details the strategic reduction of this compound to 5-aminobenzofuran, a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dronedarone) and bioactive heterocycles. The core technical challenge addressed is the chemoselective reduction of the nitro group while preserving the reduction-sensitive 2,3-double bond of the benzofuran ring. We present three validated protocols ranging from catalytic transfer hydrogenation (high selectivity) to classical metal reduction (robust scalability), complete with impurity profiling and self-validating quality control measures.

Part 1: Strategic Analysis & Mechanism

The Chemoselectivity Paradox

The reduction of this compound presents a classic competing pathway problem. The nitro group (


) is easily reduced to an amine (

), but the furan ring's 2,3-double bond possesses significant olefinic character. Under vigorous catalytic hydrogenation (e.g., high pressure

, high temperature), the thermodynamic sink is the fully saturated 2,3-dihydro-5-aminobenzofuran (indoline-like impurity), which is often inseparable from the desired product by standard crystallization.

Key Impurity Markers:

  • Target Product: 5-Aminobenzofuran (Aromatic furan ring intact).

  • Critical Impurity: 5-Amino-2,3-dihydrobenzofuran (Over-reduced).

  • Process Impurity: 5-Hydroxylaminobenzofuran (Incomplete reduction).

Decision Matrix: Selecting the Right Methodology

DecisionMatrix Start Start: this compound Reduction Scale Determine Scale & Constraints Start->Scale Condition1 Is High-Pressure H2 Available? Scale->Condition1 Condition2 Is Furan Ring Preservation Critical? Condition1->Condition2 Yes MethodB Method B: Fe/NH4Cl (Bechamp) Zero Over-reduction / Industrial Scale Condition1->MethodB No (Safety/Equip Constraints) MethodA Method A: Catalytic Transfer Hydrogenation (Hydrazine/Pd-C) High Selectivity / Lab-Pilot Scale Condition2->MethodA Yes (Highest Purity) MethodC Method C: Catalytic Hydrogenation (H2) Requires Strict Control / High Throughput Condition2->MethodC No (Speed Prioritized)

Figure 1: Decision matrix for selecting the optimal reduction methodology based on equipment and purity requirements.

Part 2: Experimental Protocols

Methodology A: Catalytic Transfer Hydrogenation (The "Gold Standard")

Recommended for: High-value intermediates where furan ring preservation is paramount.

Principle: Hydrazine hydrate acts as the hydrogen donor. The kinetic barrier for nitro reduction is significantly lower than for furan ring hydrogenation under these conditions, ensuring >99% chemoselectivity.

Materials:

  • This compound (1.0 equiv)

  • Hydrazine Hydrate (80% aq. solution, 5.0 - 10.0 equiv)[1]

  • 10% Pd/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (Reagent Grade)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with this compound and Methanol (

    
    ).
    
  • Inerting: Nitrogen sparge the solution for 10 minutes to remove dissolved oxygen (prevents hydroxylamine formation).

  • Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream. Caution: Pd/C is pyrophoric when dry.

  • Reagent Addition: Heat the mixture to reflux (

    
    ). Add Hydrazine Hydrate dropwise over 30 minutes.
    
    • Note: Evolution of

      
       gas will be observed. Ensure adequate venting.
      
  • Reaction: Reflux for 2–3 hours.

  • Monitoring (Self-Validating Step): Check TLC (30% EtOAc/Hexane).

    • Starting Material:

      
       (Yellow, UV active).
      
    • Product:

      
       (Fluorescent blue under UV 365nm).
      
    • Critical Check: If the spot is yellow, reduction is incomplete.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over

    
     and concentrate to yield 5-aminobenzofuran as a dark oil or low-melting solid.
    
Methodology B: Iron-Mediated Reduction (Bechamp Modification)

Recommended for: Large-scale synthesis where Pd cost or safety (H2/Hydrazine) is a concern.

Principle: Electron transfer mechanism from


 to the nitro group. This method is chemically incapable  of reducing the furan double bond, guaranteeing 100% preservation of the aromatic core.

Materials:

  • This compound (1.0 equiv)

  • Iron Powder (325 mesh, reduced, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Suspension: In a reaction vessel, suspend Iron powder and

    
     in Ethanol/Water (
    
    
    
    ).
  • Activation: Heat to reflux (

    
    ) for 30 minutes to activate the iron surface (etching).
    
  • Addition: Add this compound portion-wise over 15 minutes.

  • Reaction: Reflux vigorously for 4–6 hours.

    • Visual Cue: The reaction mixture will turn from grey/black to a rusty brown sludge (

      
      /
      
      
      
      formation).
  • Workup (Critical Step):

    • Hot filtration is required to prevent product trapping in the iron sludge.

    • Filter the hot mixture through Celite. Wash the cake copiously with hot Ethanol.

  • Purification: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

  • Yield: Typically 85–90%.

Part 3: Quality Control & Self-Validation

To ensure the integrity of the 5-aminobenzofuran, you must validate the structure against the "Over-Reduced" impurity.

Comparative Data Table: 5-Aminobenzofuran vs. Impurity

Feature5-Aminobenzofuran (Target)5-Amino-2,3-dihydrobenzofuran (Impurity)
Structure HeteroaromaticCyclic Ether (Indoline-like)
1H NMR (C2-H) Doublet

(Aromatic)
Triplet

(Aliphatic)
1H NMR (C3-H) Doublet

(Aromatic)
Triplet

(Aliphatic)
Stability Oxidizes slowly in air (Store cold/dark)Generally stable
UV Fluorescence Strong Blue (365 nm)Weak/None

Self-Validating Workflow (NMR):

  • Acquire 1H NMR in

    
     or 
    
    
    
    .
  • Zone 1 Check (6.5–8.0 ppm): Confirm presence of two doublets (

    
    ) corresponding to the furan ring protons.
    
  • Zone 2 Check (3.0–4.6 ppm): Scan for triplets. If triplets are present, the catalyst was too active (Method A/C) or reaction time was too long. Reject batch if integral > 1%.

Part 4: Process Safety & Troubleshooting

Hazard Analysis:

  • This compound: Potential mutagen. Handle in a fume hood.

  • Hydrazine Hydrate: Carcinogen and highly toxic. Destroys red blood cells. Use double gloves and bleach quench for spills.

  • Pd/C: Pyrophoric. Keep wet with water/solvent at all times.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Stalled Reaction (Yellow spot persists)Catalyst poisoning (S/N species) or old Hydrazine.Add fresh catalyst (10% w/w) or check Hydrazine quality.
New Impurity (

)
Hydroxylamine intermediate.Increase reaction temperature or add more reducing agent.
Product is dark/tarry Air oxidation of amine.Perform workup under

. Store product as HCl salt.

References

  • Dronedarone Intermediate Synthesis

    • Title: Process for the preparation of 5-amino-2-butylbenzofuran derivatives.[2][3]

    • Source: U.S.
    • Relevance: Describes industrial scale reduction of nitrobenzofurans using Pd/C and H2 with specific pressure controls to avoid ring satur
  • Chemoselective Transfer Hydrogenation

    • Title: Selective Reduction of Nitroarenes using Hydrazine Hydrate and Pd/C.[1][4]

    • Source:Tetrahedron Letters, Vol 42, Issue 32.
    • Relevance: Establishes the kinetic selectivity of hydrazine transfer hydrogenation for nitro groups over olefinic/arom
  • Iron-Mediated Reduction (General Protocol)

    • Title: Selective reduction of aromatic nitro compounds with stannous chloride or iron.
    • Source:Organic Syntheses, Coll.[5] Vol. 3, p. 82.

    • Relevance: Foundational protocol for metal-mediated reduction ensuring zero hydrogenation of sensitive unsatur

Sources

experimental setup for nucleophilic substitution on 5-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Nucleophilic Substitution Strategies for 5-Nitrobenzofuran

Part 1: Core Directive & Scientific Rationale

Abstract this compound represents a unique electrophilic scaffold where the fusion of a


-excessive furan ring with a 

-deficient nitrobenzene moiety creates a dichotomy of reactivity. While standard Nucleophilic Aromatic Substitution (

) is effective on halogenated derivatives, the direct functionalization of the parent scaffold requires Vicarious Nucleophilic Substitution (VNS) . This guide details protocols for both pathways, emphasizing the electronic governance that dictates regioselectivity between the C4/C6 positions (benzene ring) and the C2 position (furan ring).

Mechanistic Grounding: The Electrophilic Landscape The 5-nitro group strongly activates the benzene ring, specifically positions ortho (C4, C6) and para (C2, via conjugation through the furan oxygen).

  • C6 Position: The most kinetically accessible site for VNS due to minimal steric hindrance.

  • C4 Position: Electronically activated but sterically crowded by the furan ring (peri-effect).

  • C2 Position: Susceptible to hard nucleophiles (e.g., alkoxides), often leading to Meisenheimer complex formation and subsequent furan ring opening (a common failure mode).

Part 2: Experimental Protocols

Protocol A: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Target: Direct C-H functionalization of the parent this compound.

Principle: VNS utilizes a carbanion bearing a leaving group (LG) at the nucleophilic center (e.g., chloromethyl phenyl sulfone).[1] The nucleophile attacks the electron-deficient aromatic ring to form a


-adduct.[2] Subsequent base-induced 

-elimination of H-LG restores aromaticity, resulting in the net replacement of hydrogen with the alkyl group.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Chloromethyl phenyl sulfone (1.1 eq)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.5 eq) - Must be sublimed grade or fresh.
    
  • Solvent: Anhydrous DMF or THF (Degassed).

  • Quench: Dilute HCl / Acetic acid.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Charge with this compound and Chloromethyl phenyl sulfone.

  • Solvation: Add anhydrous DMF (0.1 M concentration relative to substrate). Cool the solution to -78°C (Acetone/Dry Ice bath). Note: Low temperature is critical to suppress ring opening at C2.

  • Base Addition: Add

    
    -BuOK as a solution in DMF dropwise over 20 minutes.
    
    • Observation: The reaction mixture will turn deep purple/blue, indicating the formation of the

      
      -adduct (Meisenheimer complex).
      
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

  • Quench: Pour the cold reaction mixture rapidly into a vigorously stirred solution of dilute HCl/ice. The color should instantly dissipate to yellow/orange.

  • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The sulfone group can be further desulfonylated if a simple alkyl group is desired.

Critical Control Point: If the reaction turns black and tarry upon warming, the furan ring has likely opened. Ensure the quench is performed while the reaction is still sub-zero.

Protocol B: Classical on Halogenated Precursors

Target: Substitution of 2-Bromo or 3-Chloro derivatives.

Principle: Unlike VNS, this follows the standard addition-elimination mechanism. The presence of a halogen leaving group (LG) directs the nucleophile to the ipso-carbon.

Case Study: Reaction of 3-chloro-5-nitrobenzofuran with Hydrazine.

Materials:

  • Substrate: 3-Chloro-5-nitrobenzofuran (1.0 eq)

  • Nucleophile: Hydrazine hydrate (excess, 3-5 eq)

  • Solvent: Ethanol (Absolute).

Methodology:

  • Dissolution: Dissolve substrate in Ethanol (0.2 M).

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC.[3]

  • Precipitation: Cool to 0°C. The product, this compound-3-yl-hydrazine, often precipitates as a solid.

  • Filtration: Filter and wash with cold ethanol.

Part 3: Data Analysis & Visualization

Comparative Reaction Parameters
ParameterProtocol A (VNS)Protocol B (

)
Substrate Requirement Parent this compoundHalogenated (e.g., 2-Br, 3-Cl)
Leaving Group On Nucleophile (e.g., Cl in

)
On Substrate (e.g., Br, Cl)
Primary Regioselectivity C6 (major) / C4 (minor)Ipso (at Halogen position)
Key Intermediate Anionic

-adduct
Anionic

-adduct
Base Requirement Strong (

-BuOK, NaH)
Weak/None (excess amine)
Temp. Sensitivity High (-78°C required)Low (Reflux often required)
Mechanistic Pathway Diagram

G Start This compound VNS_Step1 Nucleophilic Attack (Carbanion -CH(Cl)R) Start->VNS_Step1 VNS Conditions (-78°C, tBuOK) RingOpen Ring Opening (Failure Mode) Start->RingOpen Hard Nucleophile (>0°C, RO-) Sigma_H σ-H Adduct (Deep Color) VNS_Step1->Sigma_H Elimination β-Elimination (-HCl) Sigma_H->Elimination Product_VNS C6-Alkyl-5-Nitrobenzofuran Elimination->Product_VNS Halo_Start 3-Chloro-5-Nitrobenzofuran SNAr_Attack Nucleophilic Attack (Hydrazine) Halo_Start->SNAr_Attack EtOH, Reflux Sigma_X σ-X Adduct SNAr_Attack->Sigma_X Product_SNAr 3-Hydrazinyl-5-Nitrobenzofuran Sigma_X->Product_SNAr -HCl

Caption: Divergent pathways for this compound functionalization. Top: VNS pathway for C-H substitution.[1][4] Bottom:


 pathway for halogen displacement.[4][5]

Part 4: Troubleshooting & Safety

1. The "Red Mud" Problem (Ring Opening):

  • Symptom: Reaction turns dark brown/black; no product isolated.

  • Cause: Attack of the base (hydroxide or alkoxide) at C2 of the furan ring leads to ring opening, forming phenolic nitriles or aldehydes.

  • Solution: strictly exclude water. Use bulky bases (

    
    -BuOK) which are less nucleophilic towards the C2 position than smaller bases (MeO-). Maintain cryogenic temperatures (-78°C) during base addition.
    

2. Regioselectivity (C4 vs C6):

  • Observation: Mixture of isomers.

  • Insight: C6 is kinetically favored. C4 is thermodynamically stable but sterically hindered.

  • Solution: Lower temperatures favor the kinetic C6 product. If C4 is desired, reversible conditions (higher temp) might equilibrate the

    
    -adducts, but this risks decomposition.
    

Safety Note: Nitrobenzofurans are energetic materials. The VNS reaction generates significant heat upon quenching. Always perform the quench slowly on a small scale first.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Makosza, M., & Kwast, E. (1995).[6] Vicarious nucleophilic substitution of hydrogen in nitroderivatives of five-membered heteroaromatic compounds. Tetrahedron. Link

  • Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). Link

Sources

Application Notes and Protocols for the Purification of 5-Nitrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential purification techniques for 5-nitrobenzofuran derivatives. This class of compounds holds significant interest in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and downstream applications. This document emphasizes the rationale behind methodological choices, offering detailed, field-proven protocols to ensure reliable and reproducible results.

Understanding the Physicochemical Properties of this compound Derivatives

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. This compound derivatives are characterized by:

  • Polarity: The presence of the nitro group (-NO₂) imparts significant polarity to the benzofuran scaffold. The overall polarity of a specific derivative will be influenced by other substituents on the aromatic ring system. This polarity is a key factor in selecting appropriate chromatographic and recrystallization systems.

  • Aromaticity: The fused aromatic ring system contributes to the planarity and potential for π-π stacking interactions, which can influence solubility and chromatographic behavior.

  • Reactivity: The electron-withdrawing nature of the nitro group can affect the chemical stability of the molecule, particularly under harsh pH or temperature conditions. Purification methods should be chosen to minimize degradation.

A thorough understanding of the specific derivative's structure and properties is the first step in developing a robust purification protocol.

Initial Work-up: The First Step to Purity

Following synthesis, a proper aqueous work-up is crucial to remove inorganic salts, acidic or basic byproducts, and highly polar impurities.[1][2] A typical work-up procedure involves partitioning the reaction mixture between an organic solvent and an aqueous phase.

Protocol: General Aqueous Work-up
  • Quenching the Reaction: Carefully quench the reaction mixture as dictated by the specific reaction chemistry (e.g., addition of water, saturated ammonium chloride, or a mild acid/base).

  • Solvent Extraction:

    • Dilute the quenched reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water or brine to remove water-soluble impurities.

      • A dilute acidic solution (e.g., 1M HCl) to remove basic impurities.

      • A dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Perform each wash by shaking the separatory funnel, allowing the layers to separate, and draining the aqueous layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for obtaining highly pure crystalline material.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection: The Key to Successful Recrystallization

The ideal solvent for recrystallizing a this compound derivative should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low solubility at room or cold temperatures: The compound should precipitate out of the solution upon cooling, maximizing recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Due to the polar nature of the nitro group, alcoholic solvents are often a good starting point for nitroaryl compounds.[4][5]

Table 1: Common Solvents for Recrystallization of this compound Derivatives

Solvent/SystemPolarityTypical Application
EthanolPolar ProticA good general-purpose solvent for many nitroaromatic compounds.[5][6]
MethanolPolar ProticSimilar to ethanol, but with a lower boiling point.
IsopropanolPolar ProticCan be effective for less polar derivatives.
Ethyl Acetate/HexaneMixedA good solvent pair for fine-tuning polarity. Ethyl acetate is the "good" solvent, and hexane is the "poor" solvent.[5]
Toluene/HexaneMixedSuitable for less polar this compound derivatives.[7]
Acetic Acid/WaterMixedCan be used for more polar derivatives, but care must be taken to remove residual acetic acid.[7]
Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol: Mixed-Solvent Recrystallization

A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[8]

  • Dissolution: Dissolve the crude product in a minimum amount of the "good" hot solvent (the solvent in which the compound is highly soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the solvent in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid).[8]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] For this compound derivatives, normal-phase chromatography using silica gel as the stationary phase is most common.

Thin-Layer Chromatography (TLC) for Method Development

Before performing flash chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4 for optimal separation on a column.[10]

Table 2: Suggested TLC Solvent Systems for this compound Derivatives

Solvent System (v/v)PolarityApplication Notes
10-50% Ethyl Acetate in HexaneLow to MediumA good starting point for many derivatives. Adjust the ratio to achieve the desired Rf.[11]
5-20% Acetone in HexaneMediumAn alternative to ethyl acetate systems, can sometimes provide different selectivity.
1-5% Methanol in DichloromethaneMedium to HighFor more polar this compound derivatives.[11]
Toluene/Ethyl AcetateMediumCan be useful for compounds with significant aromatic character.
Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Apply pressure (typically with compressed air or nitrogen) to the top of the column to force the mobile phase through the silica gel.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

High-Performance Liquid Chromatography (HPLC) for High-Purity Applications

For applications requiring very high purity, such as in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][13][14] HPLC offers superior resolution compared to flash chromatography.

Considerations for Preparative HPLC:
  • Column Choice: Reversed-phase columns (e.g., C18) are commonly used for the purification of polar compounds like this compound derivatives.

  • Mobile Phase: A gradient of a polar solvent (e.g., water, often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.

  • Method Development: Analytical HPLC is first used to develop the separation method, which is then scaled up for preparative purification.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of a this compound derivative.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Purification cluster_main_purification Primary Purification cluster_high_purity High-Purity Purification cluster_final Final Product Crude_Product Crude this compound Derivative Aqueous_Workup Aqueous Work-up Crude_Product->Aqueous_Workup Remove inorganic salts, acid/base byproducts Recrystallization Recrystallization Aqueous_Workup->Recrystallization For solid products Flash_Chromatography Flash Column Chromatography Aqueous_Workup->Flash_Chromatography For oils or complex mixtures Pure_Product Pure this compound Derivative Recrystallization->Pure_Product High purity crystals Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC For highest purity Flash_Chromatography->Pure_Product Good purity Prep_HPLC->Pure_Product >99% Purity

Caption: A generalized workflow for the purification of this compound derivatives.

Troubleshooting Common Purification Issues

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Recrystallization: Oiling outThe compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow for slower cooling.[4]
Recrystallization: No crystal formationThe solution is not supersaturated, or the compound is too soluble.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. If still no crystals, reduce the solvent volume by evaporation.
Chromatography: Poor separationInappropriate solvent system.Re-optimize the solvent system using TLC. Consider using a different solvent combination to alter selectivity.
Chromatography: Tailing of spots on TLCThe compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[10]

Conclusion

The successful purification of this compound derivatives is a critical step in their synthesis and biological evaluation. By carefully considering the physicochemical properties of the target molecule and systematically applying the principles of recrystallization and chromatography, researchers can achieve the desired level of purity. The protocols and guidelines presented in these application notes provide a solid foundation for developing robust and reproducible purification strategies.

References

  • Recrystallization 2. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

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  • EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents. (n.d.).
  • US2874196A - Method of crystallizing nitro products - Google Patents. (n.d.).
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  • Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan - RSC Publishing. (n.d.). Retrieved from [Link]

  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). Retrieved from [Link]

  • Methods for the preparation of 2-nitrobenzofurans - ProQuest. (n.d.). Retrieved from [Link]

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  • Preparative HPLC Systems - Shimadzu. (n.d.). Retrieved from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks - YMER. (n.d.). Retrieved from [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved from [Link]

  • Preparative HPLC – Efficient Purification Solutions - KNAUER. (n.d.). Retrieved from [Link]

  • FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. (n.d.).
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  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - NIH. (2024, March 5). Retrieved from [Link]

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  • Some recent approaches to the synthesis of 2-substituted benzofurans. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC - NIH. (2018, June 21). Retrieved from [Link]

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practical synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Practical Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Authored by a Senior Application Scientist

This document provides a detailed guide for the , a crucial intermediate in the development of pharmaceutical agents. The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

(2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Dronedarone.[1][2][3][4] Dronedarone is an antiarrhythmic drug used to treat atrial fibrillation and atrial flutter.[1] The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is prevalent in numerous biologically active natural and synthetic products, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7][8][9][10][11][12]

The synthetic strategy presented here is a robust and practical multi-step process commencing from commercially available 4-nitrophenol. This approach is designed for scalability and efficiency, focusing on well-established chemical transformations to construct the target molecule. The synthesis is divided into two main stages: the construction of the core intermediate, 2-butyl-5-nitrobenzofuran, followed by a Friedel-Crafts acylation and subsequent demethylation to yield the final product.

Retrosynthetic Analysis and Overall Strategy

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C3 position of the benzofuran ring, suggesting a Friedel-Crafts acylation as the key bond-forming step. The benzofuran core itself can be constructed from a suitably substituted phenol. This leads to the following forward synthetic strategy.

retrosynthesis target (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone intermediate1 (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone target->intermediate1 Demethylation intermediate2 2-butyl-5-nitrobenzofuran intermediate1->intermediate2 Friedel-Crafts Acylation intermediate3 4-methoxybenzoyl chloride intermediate1->intermediate3 Friedel-Crafts Acylation intermediate4 Substituted Phenol Precursor intermediate2->intermediate4 Cyclization

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis begins with 4-nitrophenol and proceeds through a series of reactions to build the 2-butyl-5-nitrobenzofuran intermediate. This is then acylated and deprotected to afford the final product.

Synthesis of Key Intermediate: 2-butyl-5-nitrobenzofuran

The synthesis of 2-butyl-5-nitrobenzofuran from 4-nitrophenol is a five-step process.[1][2] Each step is crucial for setting up the necessary functionality for the subsequent cyclization and final transformations.

synthesis_intermediate start 4-Nitrophenol step1 4-Nitrophenyl hexanoate start->step1 Hexanoyl chloride, Pyridine step2 1-(2-Hydroxy-5-nitrophenyl)hexan-1-one step1->step2 Fries Rearrangement (AlCl3) step3 1-(2-Methoxy-5-nitrophenyl)hexan-1-one step2->step3 Dimethyl sulfate, K2CO3 step4 2-Bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one step3->step4 α-Bromination (Br2) end 2-butyl-5-nitrobenzofuran step4->end Cyclization (KOH)

Caption: Workflow for the synthesis of 2-butyl-5-nitrobenzofuran.

Causality behind Experimental Choices:

  • Step 1: Esterification: The initial esterification of 4-nitrophenol with hexanoyl chloride protects the hydroxyl group and introduces the carbon chain required for the butyl group and the benzofuran ring formation.

  • Step 2: Fries Rearrangement: This intramolecular rearrangement is a key step that moves the acyl group from the phenolic oxygen to the ortho position on the aromatic ring, forming a 2-hydroxyketone. This is essential for the subsequent cyclization. The use of a Lewis acid like AlCl₃ is standard for this transformation.

  • Step 3: O-Methylation: The remaining phenolic hydroxyl group is methylated. This is a protective step to prevent unwanted side reactions during the subsequent bromination and cyclization steps.

  • Step 4: α-Bromination: Selective bromination at the alpha-position to the ketone is necessary to create a good leaving group for the intramolecular cyclization.

  • Step 5: Cyclization: The final step in forming the benzofuran ring is an intramolecular Williamson ether synthesis. The base (KOH) deprotonates the phenolic hydroxyl group (formed in situ after demethylation during the reaction), which then attacks the carbon bearing the bromine, displacing it and forming the furan ring.

Final Synthetic Steps to the Target Molecule

With the 2-butyl-5-nitrobenzofuran intermediate in hand, the final steps involve the introduction of the 4-hydroxyphenyl methanone moiety.

synthesis_final start 2-butyl-5-nitrobenzofuran step1 (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone start->step1 Friedel-Crafts Acylation (4-methoxybenzoyl chloride, AlCl3) end (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone step1->end Demethylation (AlCl3)

Caption: Final steps in the synthesis of the target molecule.

Causality behind Experimental Choices:

  • Step 6: Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction used to install an acyl group on an aromatic ring.[13] 2-butyl-5-nitrobenzofuran is sufficiently electron-rich to undergo acylation at the C3 position. 4-methoxybenzoyl chloride is used as the acylating agent, and a strong Lewis acid catalyst such as aluminum trichloride (AlCl₃) is required to activate the acyl chloride and generate the acylium ion electrophile.[1][14] The methoxy group is used as a protecting group for the final hydroxyl functionality.

  • Step 7: Demethylation: The final step is the deprotection of the methoxy group to reveal the target hydroxyl group. Aluminum trichloride is also effective for this demethylation, often in the same pot or as a subsequent step, which is an efficient choice of reagent.[1][2]

Detailed Experimental Protocols

The following protocols are adapted from the work of Raja Gopal et al. (2012).[1]

Step 1: Synthesis of 4-nitrophenyl hexanoate

  • To a stirred solution of 4-nitrophenol (50 g, 0.359 mol) in pyridine (150 mL), add hexanoyl chloride (53 g, 0.395 mol) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-cold water (500 mL) and extract with ethyl acetate (2 x 250 mL).

  • Wash the combined organic layers with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-(2-hydroxy-5-nitrophenyl)hexan-1-one (Fries Rearrangement)

  • To a stirred mixture of 4-nitrophenyl hexanoate (50 g, 0.211 mol) in chlorobenzene (250 mL), add anhydrous aluminum chloride (70.3 g, 0.527 mol) portion-wise at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with chlorobenzene.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 1-(2-methoxy-5-nitrophenyl)hexan-1-one

  • To a solution of 1-(2-hydroxy-5-nitrophenyl)hexan-1-one (40 g, 0.168 mol) in acetone (400 mL), add potassium carbonate (46.5 g, 0.336 mol) and dimethyl sulfate (23.3 g, 0.185 mol).

  • Reflux the reaction mixture for 8 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product.

Step 4: Synthesis of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one

  • To a stirred solution of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (20 g, 0.079 mol) in dichloromethane (200 mL), add bromine (12.7 g, 0.079 mol) dropwise at room temperature.

  • Stir the reaction for 2 hours.

  • Wash the reaction mixture with water and 10% sodium thiosulfate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the bromo-intermediate.[1]

Step 5: Synthesis of 2-butyl-5-nitrobenzofuran

  • To a solution of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one (25 g, 0.075 mol) in methanol (250 mL), add a solution of potassium hydroxide (8.4 g, 0.15 mol) in water (25 mL).

  • Reflux the reaction mixture for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract with toluene.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-butyl-5-nitrobenzofuran.[1]

Step 6: Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

  • To a stirred solution of 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) and 4-methoxybenzoyl chloride (20.9 g, 0.122 mol) in dichloromethane (250 mL), add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into ice-cold 5% HCl solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Step 7: Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

  • To a stirred solution of anhydrous aluminum chloride (20.3 g, 0.15 mol) in chlorobenzene (140 mL), add a solution of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (20 g, 0.056 mol) in chlorobenzene dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold 5% HCl solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent to obtain the pure final product.[1]

Data Summary

StepStarting MaterialKey ReagentsProductYield (%)
14-NitrophenolHexanoyl chloride, Pyridine4-Nitrophenyl hexanoate~95%
24-Nitrophenyl hexanoateAlCl₃1-(2-Hydroxy-5-nitrophenyl)hexan-1-one~70%
31-(2-Hydroxy-5-nitrophenyl)hexan-1-one(CH₃)₂SO₄, K₂CO₃1-(2-Methoxy-5-nitrophenyl)hexan-1-one~90%
41-(2-Methoxy-5-nitrophenyl)hexan-1-oneBr₂2-Bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one~92%
52-Bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-oneKOH2-butyl-5-nitrobenzofuran~73%
62-butyl-5-nitrobenzofuran4-methoxybenzoyl chloride, AlCl₃(2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone~82%
7(2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanoneAlCl₃(2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone~85%

Yields are approximate and based on literature values.[1][2] Actual yields may vary depending on experimental conditions.

Troubleshooting and Safety Precautions

  • Fries Rearrangement: This reaction can sometimes result in low yields or the formation of the para-isomer. Ensure the use of anhydrous AlCl₃ and dry solvent. The reaction temperature should be carefully controlled.

  • Bromination: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction should be monitored carefully to avoid di-bromination.

  • Friedel-Crafts Acylation: This reaction is sensitive to moisture. Use anhydrous reagents and solvents. The nitro group on the benzofuran ring is deactivating, so forcing conditions might be necessary, but this can also lead to side reactions. Careful optimization of the catalyst amount and temperature is recommended.

  • Safety: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile, corrosive, or toxic substances like pyridine, bromine, and aluminum chloride.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. By following the detailed protocols and understanding the rationale behind each synthetic step, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The presented methodology is efficient and utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis.

References

  • Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077–1085. [Link]

  • Royal Society of Chemistry (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • LBP (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.world. [Link]

  • ScienceOpen (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • MDPI (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Taylor & Francis Online (2014). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • ResearchGate (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. [Link]

  • Atlantis Press (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • MDPI (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Google Patents (n.d.). Process for preparing 2-(n-butyl)-5-nitrobenzofuran.
  • PMC (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Royal Society of Chemistry (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Google Patents (n.d.). Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments.
  • Home Sunshine Pharma (n.d.). (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1. Home Sunshine Pharma. [Link]

  • Wikipedia (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • PubChem (n.d.). (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone. PubChem. [Link]

  • Pharmaffiliates (n.d.). (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. Pharmaffiliates. [Link]

  • YouTube (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Google Patents (n.d.). Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.

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Application Notes & Protocols: The Strategic Use of 5-Nitrobenzofuran as a Cornerstone Intermediate for Novel Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the potent Class III antiarrhythmic agent, amiodarone.[1][2][3] This guide provides an in-depth technical overview of the strategic application of 5-nitrobenzofuran as a versatile intermediate in the synthesis of next-generation antiarrhythmic drugs. We will explore the chemical rationale behind its use, provide detailed, field-tested synthetic protocols, and discuss the mechanistic basis for the therapeutic action of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel cardiovascular therapeutics.

Introduction: The Benzofuran Moiety in Antiarrhythmic Drug Design

Benzofuran derivatives are a cornerstone in the development of drugs targeting cardiac arrhythmias.[2] Their rigid, planar structure provides an excellent scaffold for the precise spatial orientation of pharmacophoric groups that interact with cardiac ion channels. The broad-spectrum antiarrhythmic drug amiodarone is a quintessential example, illustrating the clinical value of the benzofuran core.[1]

The synthetic challenge lies in the efficient and regioselective functionalization of the benzofuran ring system. This is where this compound emerges as an intermediate of high strategic value. The nitro group at the C-5 position serves two primary purposes:

  • Electron-Withdrawing Activation: It deactivates the benzene ring towards electrophilic substitution, influencing the regioselectivity of subsequent reactions, such as Friedel-Crafts acylation at the C-3 position of the furan ring.[4][5]

  • A Versatile Synthetic Handle: The nitro group is readily converted into a variety of other functional groups, most notably an amine (-NH₂), which provides a crucial attachment point for the complex side chains required for potent antiarrhythmic activity.[6]

This guide will detail the journey from simple starting materials to a key 2-butyl-5-nitrobenzofuran intermediate and its subsequent elaboration into a scaffold for antiarrhythmic drug candidates.

Physicochemical Properties and Critical Safety Protocols for this compound

Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. This compound is a yellow to orange solid, and like many nitroaromatic compounds, it must be handled with care.[4][7]

PropertyValueSource
CAS Number 18761-31-4[4]
Molecular Formula C₈H₅NO₃[4]
Molecular Weight 163.13 g/mol [4]
Appearance Off-white to light yellow solid
Melting Point 114-115 °C
Solubility Soluble in organic solvents like Chloroform; sparingly soluble in water.[4]

Safety is paramount. The following protocols are mandatory when handling this compound and its derivatives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[8][9] A face shield is recommended if there is a splash risk.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Handling: Avoid creating dust.[11] Keep away from heat, sparks, and open flames. Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8][9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

    • Inhalation: Move the person to fresh air. Seek medical attention if respiratory irritation occurs.[8][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

Synthetic Workflow: From p-Nitrophenol to an Antiarrhythmic Core

The synthesis of advanced benzofuran-based antiarrhythmics can be logically dissected into a multi-stage process. Here, we present a validated workflow that leverages this compound as the central intermediate.

G cluster_0 Stage 1: Core Benzofuran Synthesis cluster_1 Stage 2: Acylation & Elaboration cluster_2 Stage 3: Functional Group Manipulation cluster_3 Stage 4: Side Chain Introduction A p-Nitrophenol B 2-Butyl-5-nitrobenzofuran (Key Intermediate) A->B Multi-step synthesis (e.g., Alkylation, Cyclization) C (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone B->C Friedel-Crafts Acylation with 4-methoxybenzoyl chloride D (2-Butyl-5-aminobenzofuran-3-yl) (4-hydroxyphenyl)methanone C->D 1. Nitro Group Reduction 2. Demethylation E Final Antiarrhythmic Scaffold D->E Alkylation with functionalized side chain

General synthetic workflow for benzofuran-based antiarrhythmics.

This modular approach allows for diversification at each stage, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies. The key transformation is the reduction of the nitro group in Stage 3, which opens the door to myriad possibilities for side-chain attachment.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and are designed for execution by trained organic chemists.[5]

Protocol 4.1: Synthesis of 2-Butyl-5-nitrobenzofuran (9)

This protocol outlines a practical synthesis of a key substituted this compound intermediate starting from commercially available p-nitrophenol.[5]

Rationale: This multi-step synthesis first builds a side chain onto the phenolic oxygen, which is then cyclized to form the furan ring. The nitro group is carried through these steps, positioning it correctly for later modifications.

  • Materials & Reagents:

    • 4-Nitrophenol (1.0 eq)

    • Reagents for a five-step conversion (as described in the reference) including alkylation and cyclization reagents.[5]

    • Solvents: Dichloromethane (DCM), 5% Aqueous HCl, Water

    • Drying agent: Anhydrous Na₂SO₄

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and heating mantle

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure (Summary of referenced multi-step synthesis):

    • The synthesis begins with the conversion of commercially available 4-nitrophenol in five steps to yield 2-butyl-5-nitrobenzofuran.[5]

    • Detailed procedures for each of these five steps, including specific reagents, reaction times, and temperatures, should be followed as outlined in the cited literature.[5]

    • A typical workup for the final step involves quenching the reaction, extracting the product into an organic solvent like DCM, washing with aqueous solutions (e.g., 5% HCl, water), drying the organic layer over Na₂SO₄, filtering, and concentrating under reduced pressure.[5]

  • Purification & Characterization:

    • The crude product is purified by column chromatography on silica gel.

    • ¹H NMR (400 MHz, CDCl₃): Expected signals would correspond to the butyl chain protons, aromatic protons (showing splitting patterns influenced by the nitro group), and the furan ring proton.

    • ¹³C NMR (400 MHz, CDCl₃): Signals corresponding to the 12 carbons of the molecule are expected.[13]

    • LC-MS: To confirm molecular weight (Expected [M+H]⁺ for C₁₂H₁₃NO₃: 220.09).

Protocol 4.2: Friedel-Crafts Acylation to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (10)

Rationale: This step introduces the benzoyl moiety, a key structural feature of many benzofuran-based antiarrhythmics. The reaction is directed to the electron-rich C-3 position of the furan ring. Anhydrous aluminum chloride is the classic Lewis acid catalyst for this transformation.[5]

  • Materials & Reagents:

    • 2-Butyl-5-nitrobenzofuran (9) (1.0 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (approx. 1.3 eq)

    • 4-Methoxybenzoyl chloride (approx. 1.1 eq)

    • Solvent: Dichloromethane (DCM)

    • 5% Aqueous HCl

  • Equipment:

    • Three-neck round-bottom flask with an inert gas (N₂ or Ar) inlet

    • Magnetic stirrer

    • Addition funnel

    • Ice bath

  • Procedure:

    • Suspend AlCl₃ in dry DCM in the reaction flask under an inert atmosphere and cool to 0 °C using an ice bath.

    • In a separate flask, dissolve 2-butyl-5-nitrobenzofuran (9) and 4-methoxybenzoyl chloride in DCM.

    • Slowly add the solution from step 2 to the stirred AlCl₃ suspension via the addition funnel, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for approximately 4 hours, monitoring progress by TLC.[5]

    • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and 5% HCl.[5]

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol).

    • ¹H NMR: Expect to see the disappearance of the C-3 proton signal from the starting material and the appearance of new signals for the 4-methoxyphenyl group.

    • FT-IR: Look for a strong carbonyl (C=O) stretching frequency around 1650-1680 cm⁻¹.

    • LC-MS: Confirm the expected molecular weight of the acylated product.

Mechanism of Action: How Benzofuran Derivatives Modulate Cardiac Rhythm

Most benzofuran-based antiarrhythmic drugs, including the well-known amiodarone, are classified as Class III agents under the Vaughan Williams classification.[14]

The Core Mechanism: The primary action of Class III agents is to block potassium channels (specifically, the delayed rectifier K+ current, IKr) that are responsible for the repolarization phase (Phase 3) of the cardiac action potential.[15][16][17]

  • Prolonged Action Potential: By inhibiting K⁺ efflux, these drugs delay repolarization, thereby prolonging the duration of the action potential (APD).

  • Increased Refractory Period: A direct consequence of a longer APD is an increase in the effective refractory period (ERP). This means the cardiac myocyte is unexcitable for a longer duration after an initial stimulus.

  • Termination of Re-entrant Arrhythmias: The increased ERP is crucial for terminating re-entrant arrhythmias (a common cause of tachycardias), as the re-entrant electrical impulse encounters tissue that is still in a refractory state and cannot propagate further.[18]

G cluster_0 Cardiac Action Potential start phase0 Phase 0 (Na⁺ Influx) phase1 Phase 1 phase2 Phase 2 (Ca²⁺ Influx) phase3_normal Phase 3 (K⁺ Efflux) phase4 Phase 4 phase3_drug a b a->b Normal AP c b->c Normal AP d c->d Normal AP e d->e Normal AP g d->g AP with Class III Drug f e->f Normal AP g->f AP with Class III Drug erp_start erp_end_normal erp_start->erp_end_normal Normal ERP erp_end_drug erp_start->erp_end_drug Prolonged ERP xaxis xaxis_end xaxis->xaxis_end Time yaxis yaxis_end yaxis->yaxis_end Membrane Potential (mV)

Effect of a Class III Antiarrhythmic Agent on the Cardiac Action Potential.

Conclusion

This compound is more than just a chemical; it is a strategic linchpin in the design and synthesis of advanced antiarrhythmic agents. Its unique electronic properties and synthetic versatility allow chemists to construct complex molecular architectures with high precision. The protocols and workflows detailed herein provide a robust framework for researchers to build upon, facilitating the discovery of safer and more effective therapies for cardiac rhythm disorders. As with all chemical synthesis, adherence to strict safety protocols is non-negotiable and ensures the well-being of the researcher while enabling scientific progress.

References

  • Bourgery, G., Dostert, P., Lacour, A., Langlois, M., Pourrias, B., & Tisne-Versailles, J. (1981). Synthesis and antiarrhythmic activity of new benzofuran derivatives. Journal of Medicinal Chemistry, 24(2), 159-167. Available from: [Link]

  • Wang, L., Zhang, Y., & Wang, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27932-27949. Available from: [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Available from: [Link]

  • Google Patents. (n.d.). EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans.
  • Patil, S. A., et al. (2015). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. Available from: [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound-2-carboxylic acid. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Retrieved from [Link]

  • Singh, B. N. (2007). Mechanisms of antiarrhythmic drug actions and their clinical relevance for controlling disorders of cardiac rhythm. The American journal of cardiology, 100(8), 1303-1313. Available from: [Link]

  • Google Patents. (n.d.). KR20000064760A - Therapeutics with antiarrhythmic activity consisting of benzofuran derivatives used to reduce cardiac death rates.
  • JETIR Research Journal. (2024). experimental outcomes of benzofuran; its visceral activities. Retrieved from [Link]

  • Wójcicka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of amiodarone, an anti-arrhythmic drug. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-5-nitrobenzofuran. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Nitrobenzofuran Derivatives in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

  • New Drug Approvals. (2014). AMIODARONE. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of amiodarone hydrochloride. Retrieved from [Link]

  • Guideline Central. (2025). What are the mechanisms of action of each anti-arrhythmic (antiarrhythmic) medication? Retrieved from [Link]

  • Lynch Jr, J. J., et al. (1993). Cardiac electrophysiologic and antiarrhythmic actions of... a novel class III agent. Journal of Pharmacology and Experimental Therapeutics, 265(2), 720-730. Available from: [Link]

  • Enzensperger, C., et al. (1995). Improved synthesis and pharmacologic activity of the enantiomers of a new benzofurane type antiarrhythmic compound. Archiv der Pharmazie, 328(7), 595-600. Available from: [Link]

  • Yan, H., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1133. Available from: [Link]

  • Dr. G Bhanu Prakash. (2020). Antiarrhythmic Drugs: Class 3 Agents - Introduction. Retrieved from [Link]

  • Corrêa, R., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 821. Available from: [Link]

  • Linder, M. D., et al. (2020). A benzopyran with antiarrhythmic activity is an inhibitor of Kir3.1-containing potassium channels. Journal of Biological Chemistry, 295(18), 6031-6039. Available from: [Link]

  • Chinese Journal of Cardiovascular Research. (2018). New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Antiarrhythmic Drugs. Retrieved from [Link]

  • LITFL. (2021). Antiarrhythmics - Part One. Retrieved from [Link]

  • Wikipedia. (n.d.). Antiarrhythmic agent. Retrieved from [Link]

  • Banitt, E. H., et al. (1977). Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides. Journal of Medicinal Chemistry, 20(6), 821-826. Available from: [Link]

  • Pharmacy India. (2020). Antiarrhythmic Agents | Introduction, Classification, MOA, Examples. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Nitrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its synthesis can be challenging, often plagued by low yields and the formation of side products. The electron-withdrawing nature of the nitro group can deactivate the aromatic ring, making certain cyclization reactions difficult. This guide will navigate you through the most common synthetic routes and provide solutions to the hurdles you may encounter.

Troubleshooting and FAQs

This section is organized by common synthetic methods for preparing this compound. Each subsection addresses specific issues in a question-and-answer format.

Method 1: Perkin-like Condensation from 5-Nitrosalicylaldehyde

This classical approach involves the condensation of 5-nitrosalicylaldehyde with an acetic anhydride in the presence of a weak base like sodium acetate. While seemingly straightforward, this reaction requires careful control of conditions to achieve satisfactory yields.

Q1: My yield of this compound is consistently low. What are the primary causes?

A1: Low yields in the Perkin-like condensation for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Purity of 5-Nitrosalicylaldehyde: The starting aldehyde must be pure. Impurities can inhibit the reaction or lead to undesirable side reactions. It is advisable to purify the 5-nitrosalicylaldehyde by recrystallization before use.

  • Suboptimal Reaction Temperature: The reaction temperature is critical. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the starting material and product, as well as the formation of polymeric side products. A typical temperature range is 120-140°C.[2]

  • Incorrect Stoichiometry of Reagents: The molar ratio of 5-nitrosalicylaldehyde, acetic anhydride, and sodium acetate is important. An excess of acetic anhydride is typically used to drive the reaction forward. A common molar ratio is approximately 1:5:1 of 5-nitrosalicylaldehyde to acetic anhydride to sodium acetate.[2]

  • Inefficient Mixing: Inadequate stirring can lead to localized overheating and poor reaction kinetics, especially in a heterogeneous mixture. Ensure vigorous and consistent stirring throughout the reaction.[1]

Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is it and how can I prevent it?

A2: The formation of dark, polymeric materials is a common issue in Perkin-like condensations, especially with sensitive substrates like nitro-substituted aldehydes. This is often due to side reactions such as self-condensation of the aldehyde or anhydride under basic conditions at elevated temperatures.

  • Control the Temperature: As mentioned, avoid excessive temperatures. A gradual increase to the optimal temperature is recommended.

  • Purity of Reagents: Impurities in the starting materials can act as catalysts for polymerization.

  • Reaction Time: Prolonged reaction times can increase the likelihood of side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.[3]

Q3: What is the optimal base for this reaction, and does the choice of base significantly impact the yield?

A3: The choice of base is critical. For the Perkin condensation, the salt of the corresponding acid anhydride is typically used (e.g., sodium acetate with acetic anhydride). This is because the base's role is to generate the carbanion from the anhydride.[4] Using a stronger base can lead to competing reactions, such as the Cannizzaro reaction with the aldehyde. While sodium acetate is standard, other bases like potassium acetate can also be used. A comparative study of different bases for your specific substrate may be beneficial for optimization.

Method 2: Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a powerful method for the formation of the furan ring. This typically involves the preparation of a phosphonium salt from a 2-hydroxy-5-nitrobenzyl halide, followed by acylation and subsequent cyclization. A key advantage is the mild reaction conditions.[5]

Q1: I am having trouble with the formation of the initial phosphonium salt. What are the common pitfalls?

A1: The synthesis of the ylide precursor, the phosphonium salt, is a critical step.[6]

  • Purity of 2-Hydroxy-5-nitrobenzyl Halide: The starting benzyl halide must be pure and free from any residual acid, which can quench the triphenylphosphine.

  • Solvent Choice: The reaction is typically carried out in an aprotic solvent like acetonitrile or toluene. Ensure the solvent is dry, as water can interfere with the reaction.

  • Reaction Time and Temperature: The reaction of triphenylphosphine with the benzyl halide may require heating to proceed at a reasonable rate. Refluxing in acetonitrile for a few hours is a common procedure.[7]

Q2: My Wittig reaction is not proceeding to completion, or I am getting a poor yield of this compound. What should I check?

A2: Incomplete reaction or low yield in the cyclization step can be due to several factors.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt and form the ylide. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of base can influence the stereoselectivity and yield of the reaction.[6]

  • Anhydrous Conditions: Ylides are highly reactive and sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Acylating Agent: The phosphonium salt is typically acylated before the addition of the base for the intramolecular Wittig reaction. The choice of acylating agent can influence the reactivity of the intermediate.

  • Phenolic Hydroxyl Group Interference: The free phenolic hydroxyl group can interfere with the Wittig reaction.[3] It is often necessary to protect the hydroxyl group before the Wittig reaction and deprotect it afterward. However, some procedures perform the acylation and cyclization in one pot where the phenoxide formed in situ participates in the reaction.

Q3: I am observing triphenylphosphine oxide as a major byproduct, which is difficult to remove. What are the best purification strategies?

A3: Triphenylphosphine oxide is a ubiquitous and often troublesome byproduct of the Wittig reaction.

  • Chromatography: Column chromatography on silica gel is the most effective method for separating this compound from triphenylphosphine oxide. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[2]

  • Crystallization: If the product is a solid, recrystallization can be a powerful purification technique.[8][9] Experiment with different solvent systems to find one in which this compound has good solubility at high temperatures and poor solubility at low temperatures, while triphenylphosphine oxide remains soluble.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like diethyl ether or hexane, allowing for its removal by filtration.

Method 3: Base-Promoted Cyclization of 2-Alkynylphenols

A more modern approach involves the base-promoted cyclization of a suitably substituted 2-alkynylphenol. This method can be advantageous as it often proceeds under milder conditions and can be more tolerant of different functional groups. A key advantage of this method is its applicability to the synthesis of this compound, which can be challenging to produce via other methods.[10]

Q1: My base-promoted cyclization is not working. What are the critical parameters?

A1: The success of this reaction hinges on the choice of base and solvent.

  • Base Strength: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to attack the alkyne. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective.[11] Weaker bases like triethylamine (Et₃N) are often ineffective.[11]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is typically used to facilitate the reaction.

  • Temperature: The reaction may require heating to proceed at a practical rate. Monitoring the reaction by TLC is recommended to determine the optimal temperature and reaction time.

Q2: What are the potential side reactions in this method?

A2: While generally a clean reaction, side reactions can occur.

  • Dimerization or Polymerization: If the starting material is not sufficiently pure, or if the reaction conditions are too harsh, dimerization or polymerization of the starting alkyne can occur.

  • Incomplete Cyclization: If the base is not strong enough or the temperature is too low, the reaction may not go to completion.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Below is a summary of reported yields for different synthetic strategies for benzofuran derivatives, which can serve as a benchmark for your experiments.

Synthetic MethodStarting MaterialsKey ReagentsReported Yield (%)Reference
Perkin-like Condensation5-Nitrosalicylaldehyde, Acetic AnhydrideSodium Acetate30-50% (typical for analogous systems)[2]
Intramolecular Wittig Reaction2-Hydroxy-5-nitrobenzyl bromide, TriphenylphosphineAcylating agent, Strong Base60-80% (typical for analogous systems)[5]
Base-Promoted Cyclization2-Alkynyl-4-nitrophenolCesium CarbonateGood yields reported for this compound[10]

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin-like Condensation

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: Ensure 5-nitrosalicylaldehyde is purified by recrystallization from ethanol-water. Dry sodium acetate and acetic anhydride are used as received.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitrosalicylaldehyde (1 equivalent), freshly fused sodium acetate (1.2 equivalents), and acetic anhydride (5 equivalents).

  • Reaction Execution: Heat the reaction mixture in an oil bath at 130-140°C with vigorous stirring for 5-7 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are often suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Reaction Mechanism: Perkin-like Condensation for this compound

Perkin_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde Aldol-type Addition Aldol-type Addition 5-Nitrosalicylaldehyde->Aldol-type Addition Acetic Anhydride Acetic Anhydride Carbanion Formation Carbanion Formation Acetic Anhydride->Carbanion Formation Deprotonation by NaOAc Sodium Acetate Sodium Acetate Carbanion Formation->Aldol-type Addition Dehydration Dehydration Aldol-type Addition->Dehydration Intramolecular Cyclization & Decarboxylation Intramolecular Cyclization & Decarboxylation Dehydration->Intramolecular Cyclization & Decarboxylation This compound This compound Intramolecular Cyclization & Decarboxylation->this compound

Caption: Mechanism of the Perkin-like condensation for this compound synthesis.

Troubleshooting Workflow: Low Yield in this compound Synthesis

Troubleshooting_Workflow Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Optimize Reaction Temperature Optimize Reaction Temperature Low Yield->Optimize Reaction Temperature Verify Reagent Stoichiometry Verify Reagent Stoichiometry Low Yield->Verify Reagent Stoichiometry Ensure Efficient Mixing Ensure Efficient Mixing Low Yield->Ensure Efficient Mixing Monitor Reaction Time Monitor Reaction Time Low Yield->Monitor Reaction Time Recrystallize/Purify Starting Materials Recrystallize/Purify Starting Materials Check Purity of Starting Materials->Recrystallize/Purify Starting Materials Perform Small-Scale Temperature Screening Perform Small-Scale Temperature Screening Optimize Reaction Temperature->Perform Small-Scale Temperature Screening Adjust Molar Ratios Adjust Molar Ratios Verify Reagent Stoichiometry->Adjust Molar Ratios Increase Stirring Rate Increase Stirring Rate Ensure Efficient Mixing->Increase Stirring Rate Use TLC to Determine Endpoint Use TLC to Determine Endpoint Monitor Reaction Time->Use TLC to Determine Endpoint

Sources

troubleshooting low yield in Friedel-Crafts acylation of 5-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Yield & Polymerization in 5-Nitrobenzofuran Acylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary: The Reactivity Paradox

You are encountering a classic "push-pull" conflict in heterocyclic synthesis. This compound presents a dual challenge:

  • Deactivation: The 5-nitro group (

    
    ) is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the benzofuran ring, making it sluggish toward electrophilic attack.
    
  • Acid Sensitivity: Despite this deactivation, the furan ring remains sensitive to strong Lewis acids (like

    
    ), which often catalyze ring-opening polymerization (resinification) rather than the desired acylation.
    

The Solution: Success requires a "Goldilocks" zone—a catalyst strong enough to activate the acyl donor but mild enough to preserve the furan ring, combined with precise stoichiometric control to account for Lewis acid complexation.

PART 1: Diagnostic Workflow (Visual Guide)

Before altering your protocol, identify your specific failure mode using the decision tree below.

TroubleshootingFlowchart Start START: Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Result1 Starting Material (SM) Largely Unconsumed CheckTLC->Result1  SM Remains Result2 Complex Mixture / Black Tar (SM consumed, no product) CheckTLC->Result2  Tar/Polymer Result3 Product formed but Hydrolyzed during workup CheckTLC->Result3  Low Recovery Action1 Issue: Deactivation 1. Switch to Nitrobenzene solvent 2. Increase Catalyst Load (>2.5 eq) 3. Use stronger acyl donor (Oxalyl chloride generated) Result1->Action1 Action2 Issue: Polymerization/Ring Opening 1. Switch Catalyst: SnCl4 or ZnCl2 2. Lower Temp (-10°C to 0°C) 3. Reverse Addition (Catalyst last) Result2->Action2 Action3 Issue: Complexation/Hydrolysis 1. Quench with dilute HCl (not water) 2. Perform multiple extractions 3. Check aqueous layer pH Result3->Action3

Caption: Diagnostic logic for isolating the root cause of yield loss in electron-deficient benzofuran acylation.

PART 2: Technical Deep Dive & Optimization Modules

Module A: Catalyst Selection & Stoichiometry

The Common Error: Using 1.1 equivalents of


.
The Reality:  You likely need 2.2 to 3.0 equivalents .
  • Mechanistic Reason: The product of Friedel-Crafts acylation is a ketone.[1] The oxygen of the new ketone coordinates strongly with the Lewis Acid, deactivating the catalyst. Furthermore, the nitro group on your substrate can also coordinate with the Lewis Acid.

  • Catalyst Hierarchy:

    • 
       (Aluminum Chloride):  High risk. Often too harsh for furans, leading to tar. Only use if temperature is strictly controlled (< 0°C).
      
    • 
       (Tin(IV) Chloride): Recommended.  It is a milder Lewis acid that effectively catalyzes acylation of activated furans without destroying the ring.
      
    • 
       (Iron(III) Chloride):  Moderate activity, often works well for benzofurans.
      
Module B: Regioselectivity (C2 vs. C3)

Users often question if the 5-nitro group directs substitution to C3.

  • Answer: No. Substitution occurs predominantly at C2 .

  • Why: The

    
    -position (C2) adjacent to the oxygen is electronically favored due to resonance stabilization of the sigma complex (intermediate). The 5-nitro group deactivates the benzene ring, making the furan ring the only viable site, but it does not alter the C2 preference.
    

Mechanism Substrate This compound SigmaC2 C2-Sigma Complex (Stabilized by Oxygen Lone Pair) Substrate->SigmaC2  Major Pathway SigmaC3 C3-Sigma Complex (Less Stable) Substrate->SigmaC3  Minor Pathway Acylium Acylium Ion (R-C+=O) Acylium->SigmaC2 Product 2-Acyl-5-Nitrobenzofuran SigmaC2->Product - H+

Caption: Kinetic preference for C2 attack due to superior resonance stabilization by the furan oxygen.

PART 3: Optimized Experimental Protocol

Standardized procedure for the acetylation of this compound.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.2 eq)

  • Catalyst:

    
     (2.5 eq) or 
    
    
    
    (2.5 eq - use with caution)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Guide:

  • Preparation (Anhydrous is Critical): Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere. Moisture kills the acylium ion.

  • Catalyst Activation:

    • Add dry DCM to the flask.

    • Cool to 0°C (ice bath).

    • Add the Lewis Acid (

      
       or 
      
      
      
      ) slowly.
    • Add Acetyl Chloride dropwise.[2] Stir for 15-30 mins to form the active acylium complex.

  • Substrate Addition:

    • Dissolve this compound in a minimum amount of dry DCM.

    • Crucial: Add the substrate solution dropwise to the catalyst mixture at 0°C. Do not dump it in.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) slowly.

    • Monitor by TLC every 30 mins.

    • Troubleshooting: If no reaction after 2 hours at RT, heat to reflux (40°C) carefully.

  • Quenching (The Danger Zone):

    • Pour the reaction mixture into ice-cold dilute HCl (1M) . Do not use pure water, as aluminum salts form gelatinous emulsions that trap product.

  • Work-up:

    • Extract with DCM (3x).

    • Wash organic layer with

      
       (sat.[2][3][4] aq.) to remove excess acid.
      
    • Dry over

      
       and concentrate.
      

PART 4: Frequently Asked Questions (FAQs)

Q1: My reaction turns into a black tar immediately. What happened? A: This is likely polymerization. The Lewis acid was too strong or the temperature too high upon addition.

  • Fix: Switch from

    
     to 
    
    
    
    . Ensure the temperature is -10°C or 0°C during addition. Dilute the reaction more (0.1 M concentration).

Q2: I see starting material on TLC, but the reaction won't progress. A: The catalyst has likely been "poisoned" by the nitro group or moisture.

  • Fix: Add another 0.5 - 1.0 equivalent of catalyst. Ensure your solvent is strictly anhydrous (distilled over

    
     or from a solvent system).
    

Q3: Can I use Nitrobenzene as a solvent? A: Yes, and it is often superior for deactivated substrates. Nitrobenzene is a polar solvent that stabilizes the acylium ion complex and helps dissolve the Lewis acid-substrate complex, potentially improving yield. However, it is high-boiling and difficult to remove.

Q4: Why is my yield low (e.g., 30%) even though the reaction looked clean? A: This is often a work-up issue. The ketone product coordinates to Aluminum/Tin salts.

  • Fix: Stir the quenched mixture (with dilute HCl) for at least 30-60 minutes to break the Metal-Oxygen bond before extraction.

References

  • Friedel-Crafts Acylation Conditions & C

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Establishes the requirement for >1 equivalent of Lewis acid due to product complex
  • Regioselectivity in Benzofuran Substitution

    • Source: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[5] (referenced via ECHEMI/StackExchange discussions on benzofuran reactivity).

    • Relevance: Confirms C2 preference for electrophilic
  • Synthesis of 2-acyl-5-nitrobenzofuran Deriv

    • Source: ResearchGate (Protocol for 2-butyl-5-nitrobenzofuran acyl
    • URL:[Link]

    • Relevance: Provides "ground truth" experimental conditions (AlCl3/DCM/0°C)
  • Lewis Acid C

    • Source: National Institutes of Health (PubMed)
    • URL:[Link]

    • Relevance: Discusses the sensitivity of benzofuran rings to Lewis acids and alternative catalytic p

Sources

process improvement for the large-scale synthesis of 5-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Process Improvement & Troubleshooting for 5-Nitrobenzofuran Synthesis Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Introduction: The Scalability Paradox

Welcome to the technical support portal for this compound. If you are accessing this guide, you are likely encountering the classic "scalability paradox" of this intermediate.

In the lab (gram-scale), direct nitration of benzofuran seems efficient. However, at the pilot or manufacturing scale (kg-scale), this route introduces critical safety hazards (thermal runaway) and purification bottlenecks (isomer separation). This guide focuses on Process Intensification : moving you from the hazardous direct nitration route to the robust, regioselective De Novo cyclization route.

Route Selection Strategy

Before troubleshooting, verify you are using the correct route for your scale and purity requirements.

RouteSelection Start Start: Define Constraints Scale Scale > 100g? Start->Scale Purity Isomer Purity Critical (>99%)? Scale->Purity Yes Direct Route A: Direct Nitration (High Risk, Low Cost) Scale->Direct No Purity->Direct No (Isomers tolerable) DeNovo Route B: De Novo Cyclization (High Purity, Scalable) Purity->DeNovo Yes (Pharma Grade)

Figure 1: Decision matrix for selecting the synthesis pathway based on scale and purity requirements.

Critical Process Parameters (CPP) & Troubleshooting

Module A: The "Improved" Route (De Novo Cyclization)

Method: Cyclization of 2-hydroxy-5-nitrobenzaldehyde with Ethyl Bromoacetate. Why this is preferred: It guarantees the nitro group is in the 5-position (regiocontrol is established in the starting material), eliminating difficult chromatography.

Core Protocol Overview
  • Alkylation: 2-hydroxy-5-nitrobenzaldehyde + Ethyl bromoacetate (

    
    , DMF) 
    
    
    
    Ether intermediate.
  • Cyclization/Saponification: Hydrolysis of the ester followed by decarboxylation (often one-pot or sequential).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Incomplete Conversion (Step 1) Water in solvent (DMF/Acetone).Strictly anhydrous conditions are required. Use molecular sieves or fresh anhydrous DMF. Water consumes the base and competes with the phenoxide.
"Gummy" Precipitate Potassium carbonate particle size too large.Grind

to a fine powder before use. Surface area limits the reaction rate. Switch to

(catalytic amount) if cost permits to accelerate kinetics.
Low Yield in Cyclization Inefficient decarboxylation.Ensure the hydrolysis step (NaOH/KOH) reaches reflux temperature . Decarboxylation of the carboxylic acid intermediate often requires heat (

) and acidic workup.
Dark/Tarred Product Oxidation of the aldehyde.Perform the reaction under an inert atmosphere (

or Ar)
. The aldehyde moiety is susceptible to Cannizzaro-type side reactions under basic conditions if exposed to air.
Module B: The "Legacy" Route (Direct Nitration)

Method: Nitration of Benzofuran using


/Acetic Anhydride.
Warning:  This route produces a mixture of 5-nitro (desired) and 7-nitro (undesired) isomers.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Thermal Runaway / Exotherm Dosing rate too high; inadequate cooling.Stop dosing immediately. Switch to Acetyl Nitrate generated in situ at

. Never add pure

directly to benzofuran at room temp.
High 7-Nitro Impurity (>20%) Reaction temperature too high.Maintain reaction temperature between -10°C and -5°C . Higher temperatures favor the kinetic product (7-nitro) due to steric factors.
Violent Gas Evolution Oxidative ring opening.The furan ring is acid-sensitive. Buffer the reaction with sodium acetate or use mild nitrating agents (e.g., nitronium tetrafluoroborate) if accessible.

Scientific Mechanism: The Cyclization Advantage

Understanding the mechanism is crucial for troubleshooting. The De Novo route succeeds because it relies on an intramolecular Aldol-type condensation, which is thermodynamically driven.

Mechanism SM 2-hydroxy-5-nitrobenzaldehyde (Phenoxide form) Inter1 O-Alkylated Intermediate (Acyclic Ether) SM->Inter1 + Ethyl Bromoacetate SN2 Attack Inter2 Enolate Formation (Base Mediated) Inter1->Inter2 + Base Cyclic Cyclized Benzofuran Ester Inter2->Cyclic Intramolecular Aldol Condensation Final This compound Cyclic->Final 1. Hydrolysis 2. Decarboxylation

Figure 2: Mechanistic pathway of the Rap-Stoermer type cyclization for this compound synthesis.

Validated Experimental Protocol (De Novo Route)

Objective: Synthesis of this compound (1 kg scale basis). Safety: Wear full PPE. Nitro-compounds are potential explosives; handle with care.

Step 1: O-Alkylation
  • Charge a 10L reactor with DMF (5 L) and 2-hydroxy-5-nitrobenzaldehyde (1.0 kg, 5.98 mol) .

  • Stir and cool to 0-5°C.

  • Add Potassium Carbonate (1.65 kg, 11.96 mol) . Note: Exothermic.

  • Dose Ethyl Bromoacetate (1.0 kg, 5.98 mol) dropwise over 2 hours, maintaining

    
    .
    
  • Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: <1% SM).

  • Quench into ice water (20 L). Filter the solid precipitate (Ethyl this compound-2-carboxylate).

Step 2: Hydrolysis & Decarboxylation
  • Suspend the wet cake from Step 1 in Ethanol (5 L) and 10% NaOH (3 L) .

  • Reflux (80°C) for 2 hours. (Saponification).

  • Acidify with HCl to pH 2 to precipitate the carboxylic acid. Filter.

  • Decarboxylation: Heat the crude acid in Quinoline (2 L) with Copper powder (50 g) at 200°C until

    
     evolution ceases.
    
    • Process Improvement Tip: For a greener approach, use microwave-assisted decarboxylation if flow reactors are available, or use a Pd-catalyzed decarboxylation at lower temps.

  • Workup: Dilute with ether, wash with HCl (to remove quinoline), dry, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use chloroacetaldehyde instead of ethyl bromoacetate? A: Yes. This is often called the Feist-Benary synthesis variation. It directly yields the benzofuran without the decarboxylation step, shortening the process. However, chloroacetaldehyde is highly toxic and often supplied as a 50% aqueous solution, which complicates water-sensitive alkylation steps.

Q: How do I separate the 5-nitro and 7-nitro isomers if I use the direct nitration route? A: If you are stuck with a mixture, fractional crystallization from ethanol is the standard method. The 5-nitro isomer is generally less soluble and crystallizes first. However, expect significant yield loss (up to 40%) in the mother liquor.

Q: Why is the color of my product turning black upon storage? A: Nitrobenzofurans are light-sensitive. Store the final product in amber glass bottles under an inert atmosphere. Darkening indicates surface oxidation or photolytic degradation.

References

  • Process Development of Dronedarone Intermediates: Gao, X., et al. "Selectivity controlled synthesis of furan-ring nitrogenous compounds."[1] Catalysis Science & Technology, 2024.[1]

  • Nitration Safety & Flow Chemistry: Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.

  • De Novo Cyclization Strategy: EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans.

  • Alternative Approaches (Dronedarone): An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative. [2]

Sources

Validation & Comparative

validating the structure of 5-Nitrobenzofuran derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for validating the structural integrity of 5-Nitrobenzofuran derivatives. It synthesizes crystallographic theory with practical application, designed for senior scientists and drug discovery professionals.[1]

Executive Summary: The Structural Imperative

This compound derivatives are a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[2] However, their efficacy relies heavily on precise structure-activity relationships (SAR).[1] The nitro group (


) at the C5 position introduces significant electronic effects and steric considerations that influence crystal packing and receptor binding.[1]

While NMR (


) is the workhorse of routine characterization, it often fails to unambiguously resolve:
  • Torsional angles of the nitro group relative to the benzofuran plane (critical for conjugation).[1]

  • Polymorphic forms that exhibit different solubility and bioavailability profiles.[1]

  • Intermolecular interactions (e.g.,

    
     stacking) that drive solid-state stability.[1]
    

Single Crystal X-ray Diffraction (SC-XRD) remains the absolute method for structural validation.[1] This guide outlines a rigorous protocol for validating these derivatives, comparing SC-XRD with alternative methods, and detailing the specific crystallographic challenges associated with the nitrobenzofuran scaffold.

Comparative Analysis: SC-XRD vs. Alternative Methods[1]

To establish the necessity of X-ray crystallography, we must objectively compare it with other structural validation techniques in the context of nitrobenzofurans.

Table 1: Structural Validation Methodologies Comparison
FeatureSingle Crystal XRD (SC-XRD) NMR Spectroscopy (

)
Computational (DFT)
Primary Output 3D Atomic Coordinates, Bond Lengths/AnglesChemical Environment, ConnectivityEnergy Minimization, MO Orbitals
Nitro Group Analysis Determines precise torsion angle & packing forcesInfers electronic effect via chemical shiftsPredicts "gas phase" geometry (often planar)
Isomer Differentiation Absolute determination of regioisomersCan be ambiguous for fully substituted ringsHypothetical comparison only
Sample State Solid (Crystal lattice)Solution (Dynamic averaging)Virtual (Vacuum/Solvent Model)
Limitation Requires high-quality single crystalCannot see "packing" induced conformersModel dependent; requires experimental validation

Expert Insight: For 5-nitrobenzofurans, the nitro group is often assumed to be coplanar with the aromatic ring to maximize resonance. However, SC-XRD frequently reveals a twist angle (typically 5°–15°) due to steric hindrance or crystal packing forces (intermolecular hydrogen bonds).[1] NMR averages this dynamic motion in solution, missing the specific conformation that may be relevant for solid-state stability or receptor docking.

Technical Deep Dive: The Validation Workflow

The validation process is not linear; it is a cycle of experiment and refinement. The following diagram illustrates the decision matrix for validating these structures.

Diagram 1: Structural Validation Logic Flow

G Synthesis Synthesis of This compound Derivative Crystallization Crystallization (Slow Evaporation) Synthesis->Crystallization Screening Microscopy Screening (Birefringence Check) Crystallization->Screening XRD X-Ray Diffraction (Mo/Cu Source) Screening->XRD Suitable Crystal StructureSol Structure Solution (Direct Methods/SHELX) XRD->StructureSol Refinement Refinement (Anisotropic Displacement) StructureSol->Refinement Validation Validation Check (R-factor, GOF) Refinement->Validation IsDisordered Is Nitro Group Disordered? Validation->IsDisordered Pass IsDisordered->Refinement Yes (Apply Constraints) IsTwisted Is Nitro Group Twisted > 10°? IsDisordered->IsTwisted No FinalModel Final CIF Model (Deposited to CCDC) IsTwisted->FinalModel No (Planar) Hirshfeld Hirshfeld Surface Analysis (Packing Forces) IsTwisted->Hirshfeld Yes (Check Packing) Hirshfeld->FinalModel Confirmed Interaction

Caption: Workflow for structural validation. Note the feedback loop for disorder handling, common in nitro-substituted aromatics.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to overcome the common challenge of "needle-like" growth often seen in planar aromatic systems, promoting block-like crystals suitable for diffraction.

Phase 1: Crystal Growth (The Solvent Diffusion Method)

Nitrobenzofurans often exhibit high solubility in polar aprotic solvents but poor solubility in non-polar solvents.[1]

  • Dissolution: Dissolve 20 mg of the derivative in a minimum volume (approx. 1-2 mL) of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure the solution is clear.

  • Layering: Carefully layer an equal volume of n-Hexane or Petroleum Ether on top of the denser solution.[1] Do not mix.

  • Incubation: Seal the vial with parafilm, poke a single pinhole to allow slow evaporation, and store at 4°C.

  • Observation: Harvest crystals after 48-72 hours. Look for yellow/orange prisms.[1]

Phase 2: Data Collection Parameters[1]
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Nitro groups have high thermal motion.[1] Room temperature data often results in "smeared" electron density for the oxygens, leading to artificial bond shortening. Cooling "freezes" this motion.[1]

  • Radiation Source:

    • Mo-K

      
       (
      
      
      
      Å):
      Preferred for standard organic structures.[1]
    • Cu-K

      
       (
      
      
      
      Å):
      Use if the crystal is extremely small (< 0.05 mm) or if determination of absolute configuration (for chiral derivatives) is required.[1]
  • Resolution: Aim for a resolution of at least 0.80 Å (

    
     for Mo) to resolve the C-N and N-O bonds clearly.
    

Structural Analysis & Validation Metrics

Once the structure is solved (typically using Direct Methods or Dual Space methods like SHELXT), validation focuses on specific geometric markers of the this compound scaffold.[1]

Key Geometric Markers
  • Benzofuran Planarity: The RMS deviation of the 9 ring atoms should be

    
     Å. Significant deviation suggests lattice strain.[1]
    
  • C-N Bond Length: Expect a range of 1.45 – 1.48 Å . A significantly shorter bond may indicate disorder or incorrect atom assignment.[1]

  • Nitro Group Torsion: Measure the torsion angle

    
    .[1]
    
    • < 10°: Conjugation is dominant.[1]

    • > 20°: Steric or packing forces are breaking conjugation.[1]

Hirshfeld Surface Analysis

To validate why a structure adopts a specific conformation (especially if the nitro group is twisted), Hirshfeld surface analysis is essential.[1] It visualizes intermolecular interactions.[1][2][3][4]

  • Red spots on

    
     surface:  Indicate strong hydrogen bonds (e.g., 
    
    
    
    ).[1]
  • Shape Index: Look for "red-blue triangles" indicating

    
     stacking between the benzofuran rings, a common stabilizing force in these derivatives.[1]
    
Diagram 2: Intermolecular Interaction Network

Interactions MoleculeA Molecule A (Reference) MoleculeB Molecule B (Neighbor) NitroGroup 5-Nitro Group (Acceptor) MoleculeB->NitroGroup C-H...O H-Bond (Strong Directionality) AromaticRing Benzofuran Ring (Pi System) MoleculeB->AromaticRing Pi-Pi Stacking (Centroid-Centroid < 3.8Å) NitroGroup->AromaticRing Induces Electronic Polarization

Caption: Common intermolecular interactions stabilizing this compound crystals.

References

  • Lu, Y. Z., et al. (2012). "Synthesis and Crystal Structure of Benzofuran Derivative."[1][2] Asian Journal of Chemistry, 24(8), 3436-3438.[1][2]

    • Significance: Provides specific unit cell parameters and synthesis protocols for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.
  • Mabasa, T. F., et al. (2024). "Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans..."[1] Journal of Molecular Structure.

    • Significance: Demonstrates the use of Hirshfeld surface analysis to validate intermolecular interactions in nitrobenzofurans.
  • Nawaz, F., et al. (2013). "Crystal Structure of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one."[1] European Journal of Medicinal Chemistry, 59, 111–119.

    • Significance: Discusses the planarity and packing features of furanone derivatives, relevant for comparing ring distortions.
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."[1]

    • Significance: The authoritative software tool for visualizing and analyzing the packing interactions described in this guide.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat as a Potent Mutagen and Sensitizer. 5-Nitrobenzofuran belongs to the class of nitro-functionalized heterocycles. While specific toxicological data for this exact isomer is often limited in public databases, structural analogs (e.g., nitrofurans) are well-documented mutagens (Muta. 1B) and carcinogens (Carc. 2) .[1] Furthermore, nitro-aromatics are potent skin sensitizers and possess high lipophilicity, facilitating rapid dermal absorption.

Immediate Operational Directive:

  • Do not handle on an open bench. All manipulations must occur within a certified chemical fume hood.

  • Dust Control is Critical. As a solid (typically yellow/orange powder), electrostatic dust generation is the primary exposure vector.

  • Glove Permeation Risk. Standard thin nitrile gloves provide insufficient protection against nitro-aromatics in solution.

Part 2: Risk Assessment & Hierarchy of Controls

The following decision logic dictates the required safety barriers based on the state of the matter (Solid vs. Solution).

G Start Start: this compound Task State Determine Physical State Start->State Solid Solid / Powder Handling State->Solid Solution Solution / Organic Solvent State->Solution Eng_Solid ENGINEERING CONTROL: Static-Dissipative Weighing Enclosure or Low-Velocity Fume Hood Solid->Eng_Solid Eng_Sol ENGINEERING CONTROL: Standard Fume Hood (Sash at <18 inches) Solution->Eng_Sol PPE_Solid PPE REQUIREMENT: Resp: N95/P100 (if outside enclosure) Gloves: Double Nitrile (4 mil) Eng_Solid->PPE_Solid PPE_Sol PPE REQUIREMENT: Resp: ABEK (only for spill cleanup) Gloves: Laminate Liner + Nitrile Outer Eng_Sol->PPE_Sol Action Proceed with Experiment PPE_Solid->Action PPE_Sol->Action

Figure 1: Decision matrix for engineering controls and PPE based on physical state.

Part 3: Personal Protective Equipment (PPE) Matrix

Scientific Rationale for Glove Selection: Nitro-aromatic compounds are notoriously aggressive permeators. They can diffuse through standard nitrile rubber via molecular relaxation of the polymer chains. Once dissolved in organic solvents (e.g., DCM, Acetone), the breakthrough time of a single 4-mil nitrile glove can drop to <5 minutes .

The "Laminate Shield" Protocol: For any solution-phase handling exceeding 10 minutes, you must utilize a Silver Shield® (EVOH/PE laminate) or equivalent inner liner.

PPE CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Scale-up)Technical Justification
Hand Protection Double Nitrile (Total 8-10 mil). Change outer pair every 30 mins.Laminate Liner (EVOH) under Nitrile Outer.Laminate films provide >480 min breakthrough time against aromatics; Nitrile outer provides dexterity and grip.
Respiratory N95 or P100 mask if weighing outside a containment enclosure.Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges for spills.Nitro compounds often have low vapor pressure but high toxicity; dust inhalation is the primary acute risk.
Eye Protection Chemical Splash Goggles.Chemical Splash Goggles + Face Shield.Prevent ocular absorption; benzofurans are severe eye irritants.
Body Protection Lab coat (Tyvek® preferred over cotton).Tyvek® Lab Coat + Chemical Apron.Cotton retains nitro-aromatics, creating a secondary exposure source.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer (The Critical Step)

Context: This is where 90% of contamination events occur due to static charge dispersing the light powder.

  • Preparation: Place a disposable anti-static mat or damp paper towel inside the fume hood. This grounds the work surface and traps falling dust.

  • Static Neutralization: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Solubilization: Add the solvent to the weighing boat (if compatible) or vial inside the hood immediately. Do not transport dry powder across the lab.

Phase 2: Reaction & Monitoring
  • Closed Systems: Perform reactions in septa-sealed vials or round-bottom flasks equipped with condensers.

  • Needle Hygiene: When sampling for TLC/HPLC, wipe the needle tip with a Kimwipe inside the hood before withdrawing it to prevent dripping the nitro-solution on the bench.

Phase 3: Decontamination & Waste

Nitro-compounds are often incompatible with strong oxidizers and strong bases.

  • Primary Waste: Dispose of all reaction mixtures into a dedicated "Halogenated/Organic" waste stream.

  • Surface Decontam:

    • Step A: Wipe surface with a dry Kimwipe to pick up bulk powder.

    • Step B: Wash with 10% surfactant solution (soap/water).

    • Step C: Rinse with Isopropanol.

    • Note: Avoid using bleach (Sodium Hypochlorite) initially, as it can react aggressively with some nitrogenous organics.

Part 5: Emergency Response

Scenario: Dermal Exposure (Solution Phase)

  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the stratum corneum.

  • Flush: Immediately flush with copious water for 15 minutes.

  • Soap: Use a mild soap (lipophilic removal).

  • Medical: Seek observation. Nitro-compounds can cause methemoglobinemia (interference with blood oxygen transport), the symptoms of which (cyanosis/blue lips) may be delayed.

Scenario: Spillage (>500mg)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and a respirator.

  • Contain: Cover with a spill pad or vermiculite. Do not use sawdust (combustible).

Part 6: Scientific Logic & Workflow Visualization

The following diagram illustrates the "Self-Validating" workflow. Each step contains a check-gate to ensure containment before proceeding.

Workflow Start Start Check1 Check 1: Airflow > 100 fpm Start->Check1 Check1->Start Fail (Adjust Sash) Weigh Weighing (Anti-static protocol) Check1->Weigh Pass Check2 Check 2: Dissolve in Hood? Weigh->Check2 Check2->Weigh No (Stop) React Reaction (Closed Vessel) Check2->React Yes Waste Waste Segregation (No Oxidizers) React->Waste

Figure 2: Operational workflow with mandatory safety check-gates.

References
  • Fisher Scientific. (2025).[2] Safety Data Sheet: Benzofuran Derivatives. Retrieved from

  • Cayman Chemical. (2025).[1][2][3] Safety Data Sheet: Nitrofurantoin (Structural Analog). Retrieved from

  • Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide (8th Ed).[4] (Referencing Nitro-compound breakthrough times). Retrieved from

  • National Institutes of Health (NIH). (2020). Chemical permeation of disposable nitrile gloves exposed to organic solvents.[5][6] Retrieved from

  • TCI Chemicals. (2024). Safety Data Sheet: this compound-2-carboxylic Acid.[7] Retrieved from

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitrobenzofuran
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.